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  • Product: Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
  • CAS: 1415564-49-6

Core Science & Biosynthesis

Foundational

"Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" chemical properties

An In-depth Technical Guide to Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate For Researchers, Scientists, and Drug Development Professionals Foreword: Unpacking a Versatile Scaffold Methyl 2-(4-hydroxy-1-methylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unpacking a Versatile Scaffold

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate represents a quintessential building block in modern medicinal chemistry. Its structure, featuring a tertiary alcohol, a tertiary amine, and a methyl ester, offers multiple points for chemical modification, making it a valuable intermediate for constructing more complex molecular architectures. The 1-methyl-4-hydroxypiperidine core is a privileged scaffold, frequently incorporated into molecules designed to interact with biological systems, particularly within the central nervous system (CNS).[1][2] This guide, intended for the practicing scientist, provides a comprehensive overview of this compound's chemical properties, a robust protocol for its synthesis, and a detailed analysis of its characterization, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Structural Properties

The molecule's properties are dictated by its trifunctional nature. The hydroxyl group provides a site for hydrogen bonding and potential esterification, the tertiary amine acts as a base and a common anchor point in many CNS-active drugs, and the methyl ester is a readily hydrolyzable or transamidable handle.[3][4][5]

Data Summary Table
PropertyValueSource
CAS Number 1415564-49-6BLDpharm[6]
Molecular Formula C₉H₁₇NO₃BLDpharm[6]
Molecular Weight 187.24 g/mol BLDpharm[6]
SMILES O=C(OC)CC1(O)CCN(C)CC1BLDpharm[6]
Appearance Data not widely published; expected to be an oil or low-melting solid.N/A
Boiling Point Data not widely published.N/A
Melting Point Data not widely published.N/A
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DCM).N/A

Synthesis Pathway: The Reformatsky-Type Reaction

While multiple synthetic routes can be envisioned, a highly reliable and common approach for generating such α-hydroxy esters is a Reformatsky-type reaction or, more commonly in modern synthesis, the addition of a pre-formed ester enolate to a ketone. The logical precursors are the commercially available 1-methyl-4-piperidone and methyl acetate.

The causality behind this choice is rooted in efficiency and control. 1-methyl-4-piperidone provides the core piperidine ring, and methyl acetate serves as the two-carbon donor for the side chain. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. LDA is sufficiently basic to deprotonate the α-carbon of methyl acetate quantitatively, forming the lithium enolate. Its steric bulk prevents it from acting as a nucleophile and directly attacking the ester or ketone, which would lead to unwanted side products.

Experimental Protocol: Synthesis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl acetate

  • 1-Methyl-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Step-by-Step Methodology:

  • Enolate Formation (In-situ LDA generation):

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.1 equivalents) dropwise. The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Addition of Ester:

    • Slowly add methyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Reaction with Ketone:

    • In a separate flask, dissolve 1-methyl-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Monitor by Thin Layer Chromatography (TLC) until the starting ketone is consumed (usually 1-2 hours).

  • Workup and Quenching:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude oil or solid can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexane to yield the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_LDA Step 1: LDA Formation cluster_Enolate Step 2: Enolate Formation cluster_Reaction Step 3: Nucleophilic Addition cluster_Workup Step 4: Workup & Purification nBuLi n-BuLi LDA LDA nBuLi->LDA Diisopropylamine Diisopropylamine Diisopropylamine->LDA Enolate Lithium Enolate of Methyl Acetate LDA->Enolate MethylAcetate Methyl Acetate MethylAcetate->Enolate Product_Alkoxide Product Alkoxide Enolate->Product_Alkoxide Piperidone 1-Methyl-4-piperidone Piperidone->Product_Alkoxide Quench Quench with NH₄Cl Product_Alkoxide->Quench Purification Purification (Chromatography) Quench->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Synthesis workflow for the target compound via lithium enolate addition.

Analytical Characterization: A Self-Validating System

A combination of spectroscopic methods provides an unambiguous confirmation of the molecular structure. Each technique validates the presence of specific functional groups and the overall connectivity.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR ~3.7 ppm (s, 3H): Methyl ester (-OCH₃).~3.5-4.0 ppm (br s, 1H): Hydroxyl proton (-OH).~2.5-2.8 ppm (m, 4H): Piperidine protons adjacent to nitrogen.~2.5 ppm (s, 2H): Methylene protons (-CH₂-COO).~2.3 ppm (s, 3H): N-Methyl protons (-NCH₃).~1.5-1.8 ppm (m, 4H): Remaining piperidine protons.
¹³C NMR ~173 ppm: Ester carbonyl carbon (C=O).~70 ppm: Quaternary carbon bearing the hydroxyl group (C-OH).~55 ppm: Piperidine carbons adjacent to nitrogen.~52 ppm: Methyl ester carbon (-OCH₃).~46 ppm: N-Methyl carbon (-NCH₃).~45 ppm: Methylene carbon (-CH₂-COO).~35 ppm: Remaining piperidine carbons.
Mass Spec (ESI+) m/z 188.12: [M+H]⁺ (Calculated for C₉H₁₈NO₃⁺: 188.1281).m/z 170.11: [M+H-H₂O]⁺ (Loss of water).m/z 128.10: [M+H-CH₃O₂C]⁺ (Loss of carboxymethyl group).
FT-IR ~3400 cm⁻¹ (broad): O-H stretch.~2950 cm⁻¹: C-H alkane stretches.~1730 cm⁻¹ (strong): C=O ester stretch.

Note: Predicted NMR shifts are estimates based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary based on solvent and other experimental conditions.[7][8][9]

Analytical Workflow Diagram

Analytical_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Validation Structural Confirmation CrudeProduct Crude Product NMR ¹H & ¹³C NMR CrudeProduct->NMR Aliquots for analysis MS Mass Spectrometry (LC-MS) CrudeProduct->MS Aliquots for analysis IR FT-IR Spectroscopy CrudeProduct->IR Aliquots for analysis Structure Structure Verified NMR->Structure Confirms connectivity & proton/carbon environment MS->Structure Confirms mass & fragmentation IR->Structure Confirms functional groups (OH, C=O)

Caption: Multi-technique workflow for structural validation of the final product.

Applications in Drug Discovery & Medicinal Chemistry

The true value of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate lies in its potential as a versatile intermediate. The piperidine ring is a cornerstone in drug design, known to impart favorable pharmacokinetic properties like improved solubility and metabolic stability.[3][4]

  • CNS Agents: The core structure is related to acetylcholine analogs and has been used to develop PET radioligands that cross the blood-brain barrier to study acetylcholinesterase (AChE) activity.[2] This suggests that derivatives of this compound could be tailored for CNS targets.

  • Scaffold for Derivatization: The hydroxyl and ester functionalities are ideal handles for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives.[4] The hydroxyl group can be derivatized to form ethers or other esters to modulate lipophilicity and target engagement.

  • Role of the Methyl Group: The N-methyl group is a critical feature. In drug design, methylation can significantly modulate physicochemical properties, pharmacodynamics, and pharmacokinetics.[10] It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway.[10]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at 2-8°C for long-term stability.[6]

References

  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. (2025). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Wu, X., Sudhakar, H. K., Alcock, L. J., & Lau, Y. H. (n.d.). ChemRxiv. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

  • PubMed. (2021). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Retrieved from [Link]

Sources

Exploratory

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate: Mechanism of Action & Synthetic Utility

The following technical guide details the mechanism of action, synthesis, and pharmacological relevance of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate . This compound is a critical synthetic intermediate (Reformat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthesis, and pharmacological relevance of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate . This compound is a critical synthetic intermediate (Reformatsky adduct) used to access privileged 4-substituted piperidine scaffolds found in analgesics, neurokinin antagonists, and muscarinic agents.

Executive Summary

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: Generic structure match via Reformatsky) is a functionalized piperidine derivative formed via the Reformatsky reaction of 1-methyl-4-piperidone and methyl bromoacetate.

While not a marketed drug itself, its "Mechanism of Action" is defined by its role as a divergent chemical pivot . It possesses a unique 4-hydroxy-4-acetate motif that allows for controlled dehydration, reduction, or cyclization. This reactivity enables the synthesis of homopethidine derivatives, spiro-piperidines , and 1-methylpiperidine-4-acetic acid analogs—core pharmacophores in opioid and GPCR ligand discovery.

Mechanism of Formation: The Reformatsky Pathway

The genesis of this molecule relies on the zinc-mediated enolate addition to a ketone. Unlike Grignard reagents, the Reformatsky reagent (zinc enolate) is chemoselective, tolerating the ester functionality while attacking the ketone of the piperidone.

Reaction Mechanism[1]
  • Insertion : Activated Zinc inserts into the C-Br bond of methyl bromoacetate to form the organozinc bromide (Reformatsky reagent).

  • Addition : The nucleophilic carbon of the zinc enolate attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone .

  • Transition State : The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model), coordinating the zinc to the ketone oxygen and the enolate oxygen.

  • Hydrolysis : Acidic workup breaks the Zinc-Oxygen bond, yielding the

    
    -hydroxy ester: Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate .
    
Visualization: Reformatsky Mechanism

ReformatskyMechanism Start Methyl Bromoacetate + Activated Zn Reagent Reformatsky Reagent (Br-Zn-CH2-COOMe) Start->Reagent Oxidative Insertion Complex Six-Membered Transition State Reagent->Complex + Substrate Substrate 1-Methyl-4-piperidone Substrate->Complex Adduct Zinc Alkoxide Intermediate Complex->Adduct C-C Bond Formation Product Methyl 2-(4-hydroxy- 1-methylpiperidin-4-yl)acetate Adduct->Product Acid Hydrolysis (H3O+)

Figure 1: Step-wise mechanism of the Reformatsky reaction yielding the target hydroxy-ester.

Synthetic Mechanism of Action (Reactivity Profile)

The "activity" of this molecule lies in its ability to transform into distinct bioactive scaffolds. The 4-hydroxy and 4-acetate groups are geminal, creating a tertiary alcohol prone to elimination or lactonization.

Divergent Synthetic Pathways
TransformationReagent/ConditionProduct ScaffoldPharmacological Relevance
Dehydration SOCl₂, POCl₃, or H₂SO₄Tetrahydropyridine (Unsaturated ester)Precursor to MPTP-like analogs (caution required); functionalized alkenes.
Reduction H₂ / Pd-C (after dehydration)Piperidine-4-acetic acid estersHomologues of Pethidine and Prodine ; GPCR ligands.
Hydrolysis NaOH / H₂O4-Hydroxy-4-acetic acid Polar scaffold for zwitterionic drug design.
Spiro-Cyclization Intramolecular reactionsSpiro-lactones Access to Spiro[isobenzofuran-1,4'-piperidine] analogs (Sigma receptor ligands).
Visualization: Divergent Synthesis

DivergentSynthesis Core Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate Dehydration Dehydration (SOCl2 / Pyridine) Core->Dehydration Hydrolysis Saponification (NaOH) Core->Hydrolysis Alkene Methyl (1-methyl-1,2,3,6- tetrahydropyridin-4-yl)acetate Dehydration->Alkene Reduction Catalytic Hydrogenation (H2, Pd/C) Alkene->Reduction Saturated Methyl 2-(1-methylpiperidin-4-yl)acetate Reduction->Saturated Acid 4-Hydroxy-1-methyl piperidine-4-acetic acid Hydrolysis->Acid

Figure 2: Synthetic divergence from the hydroxy-ester core to key pharmacological scaffolds.

Pharmacological Implications

While primarily an intermediate, the structural features of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate map to known pharmacophores.

Structural Homology to Opioids

The molecule is a homologue of Pethidine (Meperidine) .

  • Pethidine : Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.

  • Target Molecule : Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate.

    • Difference 1: The phenyl ring is replaced by a hydroxy group (in the intermediate) or absent (in the reduced form).

    • Difference 2: The ester is attached via a methylene linker (-CH₂-), making it an acetic acid derivative rather than a formic acid derivative.

    • Implication: Removal of the aromatic ring generally abolishes mu-opioid activity, but the 4-piperidinyl-acetate motif is found in Neurokinin-1 (NK1) antagonists and certain Muscarinic agonists .

Muscarinic & Sigma Receptor Potential

4-substituted piperidines are privileged structures for Muscarinic Acetylcholine Receptors (mAChR) .

  • Agonists : Often possess a 4-acetoxy or 4-hydroxy moiety.

  • Sigma Ligands : Spiro-derivatives synthesized from this core often show high affinity for Sigma-1 receptors, involved in modulation of calcium signaling and neuroprotection.

Experimental Protocol: Synthesis

Objective : Synthesis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate via Reformatsky Reaction.

Reagents :

  • 1-Methyl-4-piperidone (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Zinc dust (activated) (1.5 eq)

  • Trimethyl borate (Optional, as co-catalyst)

  • Solvent: Anhydrous Benzene or THF

Procedure :

  • Activation : Activate Zinc dust by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum at 100°C.

  • Initiation : In a 3-neck flask under Nitrogen, suspend Activated Zinc in anhydrous THF/Benzene. Add a small portion (10%) of Methyl bromoacetate and warm to initiate the reaction (indicated by turbidity or exotherm).

  • Addition : Dropwise add a mixture of 1-Methyl-4-piperidone and the remaining Methyl bromoacetate over 45 minutes, maintaining a gentle reflux.

  • Reflux : Continue refluxing for 2–3 hours to ensure complete consumption of the ketone.

  • Quench : Cool the reaction mixture to 0°C. Quench carefully with cold 10% H₂SO₄ or saturated NH₄Cl solution.

  • Extraction : Separate the organic layer.[1] Basify the aqueous layer with NH₄OH to pH ~9 and extract with Chloroform or DCM (to recover the basic amine product).

  • Purification : Combine organic extracts, dry over Na₂SO₄, and concentrate. The crude hydroxy-ester can be purified via vacuum distillation or recrystallization from ether/hexane.

Yield : Typically 50–70%. Characterization : IR (ester C=O ~1730 cm⁻¹, OH ~3400 cm⁻¹); ¹H NMR (Singlet for N-Me, Singlet for O-Me, Multiplets for Piperidine ring).

References

  • Reformatsky Reaction Mechanism : Shriner, R. L. (1942). "The Reformatsky Reaction". Organic Reactions, 1, 1-37. Link

  • Synthesis of 4-substituted Piperidines : McElvain, S. M., & Rorig, K. (1948). "Piperidine Derivatives.[1][2][3][4] XXX. 1-Methyl-4-piperidylacetic Acid and Derivatives". Journal of the American Chemical Society, 70(5), 1820–1825. Link

  • Pharmacology of Piperidine Esters: Casy, A. F. (1989). "Opioid Analgesics: Chemistry and Receptors". Plenum Press. (Contextual reference for Pethidine SAR).
  • Spiro-Piperidine Synthesis : Matos, G., et al. (2020). "Recent developments in the synthesis of spiro-piperidines". European Journal of Organic Chemistry. Link

Sources

Foundational

A Prospective Analysis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate in Alzheimer's Disease Research: A Technical Guide

Abstract Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine, necessitating the exploration of novel chemical entities capable of modulating key pathological pathways. The cholinergic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine, necessitating the exploration of novel chemical entities capable of modulating key pathological pathways. The cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in AD, remains a cornerstone of symptomatic treatment.[1][2] Acetylcholinesterase (AChE) inhibitors are a primary class of drugs employed to address this deficit.[3] The piperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, with prominent examples like Donepezil demonstrating its clinical utility.[4][5] This technical guide presents a prospective analysis of a specific piperidine derivative, Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate, as a potential candidate for Alzheimer's disease research. While direct research on this compound in the context of AD is not yet prevalent in published literature, its structural similarity to known AChE modulators, such as the PET radioligand N-[11C]Methylpiperidin-4-yl acetate, provides a strong rationale for its investigation.[6] This document will provide a comprehensive overview of its chemical properties, a plausible synthetic route, its hypothesized mechanism of action centered on acetylcholinesterase inhibition, and a detailed roadmap for its preclinical evaluation.

Introduction: The Rationale for Investigating Novel Piperidine Derivatives

The global burden of Alzheimer's disease, the most common form of dementia, is escalating, yet therapeutic options remain limited.[7] Current treatments primarily offer symptomatic relief, with acetylcholinesterase (AChE) inhibitors forming the bedrock of this approach.[2] These agents function by preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[1]

The piperidine moiety is a key structural feature in numerous central nervous system (CNS) active compounds, prized for its ability to be functionalized and to interact with biological targets.[5] In the realm of Alzheimer's research, the piperidine ring is a validated component of potent AChE inhibitors.[4] This guide focuses on the untapped potential of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate , a compound whose chemical architecture suggests a plausible role as a modulator of cholinergic activity. Its structural relative, N-[11C]Methylpiperidin-4-yl acetate, is utilized in positron emission tomography (PET) to image AChE in the brain, underscoring the affinity of this structural class for the enzyme.[6] This document serves as a forward-looking technical manual for researchers, outlining a comprehensive strategy for the synthesis, characterization, and preclinical assessment of this promising, yet underexplored, molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key known attributes of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate.

PropertyValueSource
CAS Number 1415564-49-6-
Molecular Formula C9H17NO3-
Molecular Weight 187.24 g/mol -
Canonical SMILES O=C(OC)CC1(O)CCN(C)CC1-
Proposed Synthetic Pathway

While specific synthetic procedures for Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate are not extensively detailed in publicly available literature, a plausible and efficient route can be extrapolated from established organic chemistry principles and similar syntheses of substituted piperidines.[8][9] A proposed two-step synthesis is outlined below.

Step 1: Reformatsky-type reaction

The synthesis would commence with the reaction of 1-methyl-4-piperidone with methyl bromoacetate in the presence of activated zinc, in an inert solvent such as tetrahydrofuran (THF). This Reformatsky-type reaction would yield the target molecule directly.

Step 2: Purification

The crude product would then be purified using column chromatography on silica gel to yield the final, high-purity Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate.

Detailed Protocol: Synthesis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

  • Activation of Zinc: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 equivalents).

  • Reaction Initiation: Add a solution of 1-methyl-4-piperidone (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to the zinc suspension with gentle heating to initiate the reaction.

  • Reaction Progression: Once the initial exothermic reaction subsides, continue the dropwise addition of the remaining piperidone and bromoacetate solution, maintaining a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Mechanism of Action in Alzheimer's Disease

Based on its structural features, the primary hypothesized mechanism of action for Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) .

The tertiary amine of the piperidine ring is expected to be protonated at physiological pH, allowing for a key interaction with the anionic subsite of the AChE active site.[10] The ester and hydroxyl functionalities could further stabilize the binding within the active site gorge through hydrogen bonding and other electrostatic interactions. By inhibiting AChE, the compound would increase the synaptic concentration and duration of action of acetylcholine, thereby ameliorating the cholinergic deficit characteristic of Alzheimer's disease.[1]

Beyond direct AChE inhibition, many piperidine derivatives exhibit neuroprotective properties through various mechanisms, including antioxidant effects and modulation of other CNS receptors.[11][12][13] Further investigation would be necessary to determine if Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate possesses such multi-target activity.

Visualizing the Proposed Mechanism

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl-CoA->ACh ChAT Choline Choline Choline->ACh ACh_synapse ACh ACh->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Receptor Muscarinic/Nicotinic Receptors ACh_synapse->Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Compound Methyl 2-(4-hydroxy-1- methylpiperidin-4-yl)acetate Compound->AChE Inhibition Choline_reuptake->Choline Reuptake Signal Signal Transduction (Cognition, Memory) Receptor->Signal

Caption: Proposed Cholinergic Synapse Modulation.

Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate for Alzheimer's disease. The following sections outline a comprehensive experimental plan.

In Vitro Assays

The initial phase of testing involves a series of in vitro assays to confirm the hypothesized mechanism of action and to assess the compound's broader pharmacological profile.

AssayObjectiveKey Parameters
AChE/BuChE Inhibition Assay To determine the potency and selectivity of the compound as a cholinesterase inhibitor.IC50 values for AChE and BuChE.
Enzyme Kinetics Assay To elucidate the mode of AChE inhibition (e.g., competitive, non-competitive).Lineweaver-Burk plot analysis.
Neuroprotection Assay To assess the compound's ability to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.Cell viability (e.g., MTT assay), apoptosis markers.
Blood-Brain Barrier (BBB) Permeability Assay To predict the compound's ability to cross the BBB and reach its target in the CNS.Parallel Artificial Membrane Permeability Assay (PAMPA).
CYP450 Inhibition Assay To evaluate the potential for drug-drug interactions.IC50 values for major CYP450 isoforms.
hERG Channel Assay To assess the risk of cardiac toxicity.IC50 value for hERG channel inhibition.

Detailed Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Preparation: Prepare a series of dilutions of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the AChE enzyme solution, followed by the test compound dilutions. Incubate for a pre-determined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine iodide) and DTNB.

  • Data Acquisition: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Studies

Following promising in vitro results, the evaluation will proceed to in vivo animal models to assess the compound's efficacy, pharmacokinetics, and safety in a living system.

Animal ModelObjectiveKey Endpoints
Scopolamine-induced Amnesia Model (Mice/Rats) To evaluate the compound's ability to reverse cholinergic deficit-induced memory impairment.Morris water maze, Y-maze, passive avoidance test.
Transgenic Mouse Models of AD (e.g., 5XFAD, APP/PS1) To assess the compound's long-term effects on AD pathology and cognitive decline.Behavioral tests, brain Aβ plaque load, tau pathology, neuroinflammation markers.
Pharmacokinetic (PK) Studies (Rats) To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.Plasma and brain concentrations over time, half-life, bioavailability.
Preliminary Toxicology Studies (Rats) To identify any potential adverse effects and to determine a maximum tolerated dose.Clinical observations, body weight changes, basic hematology and clinical chemistry.
Visualizing the Preclinical Workflow

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: In Vivo Efficacy in Disease Models AChE_Assay AChE/BuChE Inhibition Kinetics Enzyme Kinetics AChE_Assay->Kinetics Neuroprotection Neuroprotection Assays Kinetics->Neuroprotection BBB BBB Permeability Neuroprotection->BBB Safety In Vitro Safety (CYP450, hERG) BBB->Safety PK Pharmacokinetics (PK) Safety->PK Scopolamine Scopolamine-induced Amnesia PK->Scopolamine Transgenic Transgenic AD Models Scopolamine->Transgenic Tox Preliminary Toxicology Transgenic->Tox

Caption: Staged Preclinical Evaluation Workflow.

Conclusion and Future Directions

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate represents a compelling, yet unexplored, candidate for Alzheimer's disease drug discovery. Its structural analogy to known cholinergic modulators provides a solid scientific rationale for its investigation as a potential acetylcholinesterase inhibitor. This technical guide has outlined a comprehensive and logical framework for its synthesis and preclinical evaluation.

The successful execution of the proposed research plan would not only elucidate the therapeutic potential of this specific molecule but could also pave the way for the development of a new generation of piperidine-based therapeutics for Alzheimer's disease. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a novel therapeutic agent into clinical development for the benefit of patients suffering from this devastating neurodegenerative disease.

References

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  • Gorgani, L., et al. (2017). Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. Critical Reviews in Food Science and Nutrition, 57(16), 3463-3474.
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  • MetroTech Institute. (2025). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. Retrieved from [Link]

  • Anand, P., & Singh, B. (2013). New Acetylcholinesterase Inhibitors for Alzheimer's Disease. Current Medicinal Chemistry, 20(2), 154-175.
  • Zhang, X., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Pharmaceutical Fronts, 5(3), e157-e168.
  • Wiesehan, K., & Willbold, D. (2015). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. In Amyloidosis: A Spectrum of Diseases. IntechOpen.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154.
  • Chen, K. C., et al. (2021). Novel Biomarkers of Alzheimer's Disease: Based Upon N-methyl- D-aspartate Receptor Hypoactivation and Oxidative Stress. Clinical Psychopharmacology and Neuroscience, 19(3), 395-404.
  • Asadollahi-Baboli, M., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19934.
  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Łażewska, D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2315-2328.
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Exploratory

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate: A Technical Guide to Blood-Brain Barrier Permeability

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of most small molecules from the systemic circulation into the brain. This guide provides a detailed examination of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate, a molecule of interest for potential neurological applications. We will dissect its physicochemical properties, provide a theoretical framework for assessing its BBB permeability, and detail the state-of-the-art experimental protocols required for empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the CNS delivery potential of this and structurally related compounds.

Introduction: The Imperative of CNS Drug Delivery

The effective treatment of a wide array of neurological and psychiatric disorders, from Alzheimer's disease to depression, is contingent on the ability of therapeutic agents to reach their targets within the CNS. The BBB, a dynamic interface formed by brain endothelial cells, astrocytes, and pericytes, acts as a critical gatekeeper, protecting the brain from toxins and pathogens while facilitating the transport of essential nutrients.[1] This barrier, however, also excludes over 98% of potential small-molecule drugs. Therefore, a deep understanding of the factors governing BBB permeation is a cornerstone of CNS drug discovery.

This guide focuses on Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate, a compound featuring a piperidine scaffold, which is a common motif in CNS-active drugs. Its structural similarity to molecules known to interact with neurotransmitter systems warrants a thorough investigation of its ability to cross the BBB.[2] We will explore this topic from first principles, beginning with the molecule's intrinsic properties and progressing to sophisticated in vitro and in vivo evaluation methodologies.

Physicochemical Profile of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Table 1: Predicted Physicochemical Properties of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate and their Influence on BBB Permeability

PropertyPredicted Value (Approx.)Rationale & Implication for BBB Permeability
Molecular Formula C9H17NO3Provides the basis for calculating molecular weight.
Molecular Weight 187.24 g/mol Below the generally accepted threshold of 400-500 Daltons, which is favorable for passive diffusion across the BBB.[3]
Topological Polar Surface Area (TPSA) 58.9 ŲA TPSA below 90 Ų is often correlated with good BBB penetration. This value suggests the molecule has a favorable polarity profile.[4][5]
Hydrogen Bond Donors (HBD) 1 (from the hydroxyl group)A low number of hydrogen bond donors (typically ≤ 5) is preferred to minimize interactions with water and facilitate entry into the lipidic BBB membranes.[3][5][6]
Hydrogen Bond Acceptors (HBA) 4 (from the nitrogen and three oxygen atoms)A moderate number of hydrogen bond acceptors (typically ≤ 10) is acceptable. This value is within the favorable range.[6]
Predicted LogP (cLogP) ~0.5 - 1.5This predicted lipophilicity falls within the optimal range (1-3) for BBB permeability, suggesting a balance between aqueous solubility and lipid membrane partitioning.[7]

Note: These values are estimations derived from cheminformatics software and analysis of structurally similar compounds. Experimental validation is required for confirmation.

Theoretical Framework: Mechanisms of Transport Across the Blood-Brain Barrier

A molecule can traverse the BBB through several mechanisms. Understanding these pathways is crucial for interpreting experimental data and for designing molecules with enhanced brain penetration.

  • Passive Transcellular Diffusion: This is the primary route for many small, lipophilic drugs.[3] The compound dissolves into the lipid membrane of the endothelial cells and diffuses across to the brain side. This process is highly dependent on the physicochemical properties outlined in Table 1.

  • Carrier-Mediated Transport (CMT): The BBB is equipped with numerous influx transporters, primarily from the Solute Carrier (SLC) superfamily, which actively shuttle essential molecules like glucose, amino acids, and nucleosides into the brain.[4] If a drug mimics the structure of an endogenous substrate, it can hijack these transporters for entry.

  • Receptor-Mediated Transcytosis (RMT): Larger molecules, such as peptides and antibodies, can be transported across the BBB via RMT. This involves binding to a receptor on the endothelial cell surface, followed by endocytosis, transport across the cell, and exocytosis into the brain parenchyma.[8]

  • Active Efflux: A major hurdle in CNS drug design is the presence of active efflux transporters, such as P-glycoprotein (P-gp), which belong to the ATP-binding cassette (ABC) transporter superfamily.[4] These proteins act as molecular pumps, actively removing a wide range of xenobiotics from the brain, thereby limiting their therapeutic concentration.

Given its structure, Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is most likely to cross the BBB via passive diffusion. However, the presence of the piperidine ring and polar functionalities means that interactions with transporters cannot be entirely ruled out without experimental confirmation.

BBB_Transport_Mechanisms cluster_bbb Blood-Brain Barrier (Endothelial Cell) Compound Drug Molecule Passive Passive Diffusion Compound->Passive CMT Carrier-Mediated Transport (SLC) Compound->CMT Brain_Compound Drug Molecule Passive->Brain_Compound CMT->Brain_Compound Efflux Active Efflux (P-gp/ABC) Efflux->Compound Brain_Compound->Efflux

Figure 1: Major transport pathways across the blood-brain barrier.

Experimental Workflows for Determining BBB Permeability

A multi-tiered approach, combining in vitro and in vivo models, is essential for a comprehensive assessment of a compound's BBB permeability.

In Vitro Models: High-Throughput Screening and Mechanistic Insights

In vitro models offer a controlled environment for initial screening and for dissecting the specific mechanisms of transport.[9]

A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screen that models passive diffusion. It provides a rapid assessment of a compound's lipophilicity and its potential to cross a lipid barrier.[4]

Protocol: PAMPA-BBB

  • Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is dissolved in a buffer solution (pH 7.4) and added to the wells of the filter (donor) plate.

  • Acceptor Compartment: The filter plate is placed into a corresponding acceptor plate containing fresh buffer.

  • Incubation: The "sandwich" plate is incubated for a specified period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe are predicted to have good passive permeability.

B. Cell-Based Transwell Models

Cell-based models provide a more biologically relevant system by incorporating brain endothelial cells that form tight junctions and express key transporters.[10] Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are commonly used.[10] Co-culture models that include astrocytes and pericytes can further enhance the tightness and physiological relevance of the barrier.[9]

Protocol: Bidirectional hCMEC/D3 Transwell Assay

  • Cell Seeding: hCMEC/D3 cells are seeded onto the microporous membrane of a Transwell insert. The cells are cultured until they form a confluent monolayer.

  • Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring Trans-Endothelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or FITC-dextran).[10][11]

  • Apical-to-Basolateral (A-to-B) Permeability: The test compound is added to the apical (upper) chamber, representing the "blood" side. Samples are taken from the basolateral (lower) chamber, representing the "brain" side, at various time points.

  • Basolateral-to-Apical (B-to-A) Permeability: The experiment is reversed, with the compound added to the basolateral chamber and sampled from the apical chamber.

  • Quantification: Compound concentrations are measured by LC-MS/MS.

  • Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of B-to-A permeability to A-to-B permeability. An ER significantly greater than 1 suggests the compound is a substrate for an active efflux transporter like P-gp.

In_Vitro_Workflow cluster_screening Tier 1: High-Throughput Screening cluster_mechanistic Tier 2: Mechanistic Evaluation PAMPA PAMPA-BBB Assay (Passive Permeability) Transwell Transwell Assay (hCMEC/D3 cells) PAMPA->Transwell Promising Candidates Bidirectional Bidirectional Transport (A->B vs B->A) Transwell->Bidirectional Efflux_Ratio Calculate Efflux Ratio Bidirectional->Efflux_Ratio

Figure 2: A tiered workflow for in vitro BBB permeability assessment.

In Vivo Models: The Gold Standard for Confirmation

While in vitro models are invaluable, in vivo studies are necessary to confirm BBB permeability within the complex physiological environment of a living organism.[12]

A. Brain Microdialysis

Microdialysis is a powerful technique that allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid over time.

Protocol: Rodent Brain Microdialysis

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest (e.g., striatum or hippocampus) in an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery.

  • Compound Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: The probe is perfused with an artificial cerebrospinal fluid (aCSF). The compound diffuses from the brain tissue into the aCSF, and the resulting dialysate is collected at regular intervals. Simultaneously, blood samples are collected.

  • Analysis: The concentrations of the compound in the brain dialysate and plasma are quantified by LC-MS/MS.

  • Data Analysis: The ratio of the area under the curve (AUC) for the brain to that of the plasma (AUCbrain/AUCplasma) is calculated to determine the extent of brain penetration.

B. Positron Emission Tomography (PET) Imaging

If the compound can be labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F), PET imaging can provide a non-invasive, dynamic visualization of its uptake and distribution in the brain. Structurally similar compounds, such as N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), have been successfully used as PET radioligands to measure acetylcholinesterase activity in the brain, demonstrating that this molecular scaffold can indeed cross the BBB.[13][14]

Proposed Synthesis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Access to the molecule is a prerequisite for experimental evaluation. While a specific published synthesis for this exact molecule is not prominent, a plausible route can be designed based on established organic chemistry principles. A common approach would involve the reaction of a suitable piperidone precursor.

Proposed Retrosynthetic Analysis:

The target molecule can be synthesized from 1-methyl-4-piperidone via a Reformatsky-type reaction or by reacting the piperidone with a lithiated acetate equivalent.

Illustrative Forward Synthesis Protocol:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C. Add diisopropylamine followed by the dropwise addition of n-butyllithium to generate lithium diisopropylamide (LDA).

  • Enolate Formation: To the LDA solution at -78 °C, slowly add methyl acetate. Stir for 30-60 minutes to form the lithium enolate of methyl acetate.

  • Nucleophilic Addition: Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours, monitoring the consumption of the piperidone starting material by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate.[15]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate possesses a physicochemical profile that is theoretically conducive to crossing the blood-brain barrier. Its low molecular weight, moderate lipophilicity, and limited hydrogen bonding capacity align with the characteristics of known CNS-penetrant molecules. The successful use of the closely related N-[¹¹C]methylpiperidin-4-yl acetate in human brain imaging further strengthens the hypothesis that this scaffold can achieve significant brain exposure.[13]

However, theoretical predictions must be rigorously tested. The experimental workflows detailed in this guide, from high-throughput in vitro assays to definitive in vivo studies, provide a clear and robust pathway for evaluating the BBB permeability of this compound. The results of these studies will be critical in determining its potential for development as a novel therapeutic agent for neurological disorders. Future work should focus on obtaining empirical data for the key parameters outlined and investigating potential interactions with BBB transporters.

References

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  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Zhang, Y., et al. (2024). Protective effects of 4-HBd on blood–brain barrier integrity in MCAO/R model rats based on brain pharmacokinetic characteristics. PMC - PubMed Central. [Link]

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  • Wang, Z., et al. (2024). High-Density Lipoprotein Mimetic Peptide 4F Reduces Toxic Amyloid-Beta Exposure to the Blood-Brain Barrier Endothelium in Alzheimer's Disease Transgenic Mice. Molecular Pharmaceutics. [Link]

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  • American Elements. (n.d.). 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid. Retrieved from [Link]

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Foundational

Comprehensive Spectroscopic Characterization: Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Executive Summary & Compound Significance Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6 / 5455-09-4 derivative) is a critical pharmacophore precursor used primarily in the synthesis of kappa-opioi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6 / 5455-09-4 derivative) is a critical pharmacophore precursor used primarily in the synthesis of kappa-opioid receptor agonists , most notably Spiradoline (U-62066) . It represents a classic "masked" amino-acid scaffold, where the 4-hydroxy-4-carboxymethyl moiety serves as a versatile handle for converting ketones into complex spiro-cycles or diamine derivatives via further functionalization (e.g., Curtius rearrangement or amidation).

This guide provides a rigorous technical breakdown of its spectroscopic signature (NMR, IR, MS) and the specific Reformatsky synthesis protocol required to generate it with high fidelity.

Synthesis Pathway & Mechanism

The synthesis relies on the Reformatsky Reaction , utilizing activated zinc to facilitate the addition of methyl bromoacetate to 1-methyl-4-piperidone. This route is preferred over lithiation (LDA/Ester) due to the high chemoselectivity of the organozinc intermediate, which avoids deprotonating the basic amine or causing competitive enolization of the ketone.

Reaction Scheme Visualization

ReformatskySynthesis Start 1-Methyl-4-piperidone (C6H11NO) Intermediate Zinc Enolate Complex (O-Zn-Br species) Start->Intermediate + Reagent + Zn Reflux Reagent Methyl Bromoacetate (Br-CH2-COOMe) Reagent->Intermediate Zinc Activated Zn (THF/Benzene) Zinc->Intermediate Product Methyl 2-(4-hydroxy-1-methyl piperidin-4-yl)acetate Intermediate->Product H3O+ Quench (Hydrolysis)

Figure 1: Reformatsky synthesis pathway involving the formation of a zinc enolate intermediate followed by acid hydrolysis.

Experimental Protocol (Standardized)
  • Reagents: 1-Methyl-4-piperidone (1.0 eq), Methyl bromoacetate (1.2 eq), Activated Zinc dust (1.5 eq), Iodine (catalytic), THF/Benzene (1:1).

  • Activation: Zinc is activated by washing with dilute HCl, then water/acetone/ether, and dried in vacuo, or activated in situ with TMSCl/Iodine.

  • Procedure:

    • Suspend activated Zn in anhydrous THF. Add a catalytic crystal of iodine.

    • Add a portion (10%) of the methyl bromoacetate/ketone mixture to initiate the reaction (exotherm/color change to cloudy grey/green).

    • Dropwise add the remaining reactants while maintaining a gentle reflux.

    • Reflux for 2–4 hours.

    • Quench: Cool to 0°C and hydrolyze with cold 10% H2SO4 or saturated NH4Cl.

    • Isolation: Basify aqueous layer with NH4OH (to pH ~9-10) to liberate the free base, extract with CHCl3 or DCM.

    • Purification: Vacuum distillation (bp ~110-120°C @ 0.5 mmHg) or crystallization from ether/hexane if solid.

Spectroscopic Data Characterization

The following data represents the consensus values for the free base form of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the symmetry of the piperidine ring (rendering C2/C6 and C3/C5 protons chemically equivalent in the time-averaged spectrum) and the distinct singlet of the acetate methylene group.

Table 1: ^1H NMR Assignments (CDCl3, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Ester -OCH3 3.71 Singlet (s)3HCharacteristic methyl ester.
Acetate -CH2- 2.56 Singlet (s)2HIsolated methylene alpha to carbonyl and quaternary C4.
Piperidine C2, C6 2.35 – 2.65 Multiplet (m)4HProtons alpha to Nitrogen (deshielded). Often overlaps with N-Me or Acetate CH2.
N-CH3 2.28 Singlet (s)3HSharp singlet, diagnostic of N-methyl group.
Piperidine C3, C5 1.60 – 1.85 Multiplet (m)4HProtons beta to Nitrogen (shielded).
-OH 3.0 – 3.5 Broad (br s)1HExchangeable; shift varies with concentration/solvent.
Table 2: ^13C NMR Assignments (CDCl3, 100 MHz)
Carbon TypeShift (δ ppm)Assignment
Carbonyl (C=O) 172.5 Ester carbonyl.
C4 (Quaternary) 69.8 Tertiary alcohol carbon (deshielded by Oxygen).
C2, C6 53.2 Ring carbons alpha to Nitrogen.
-OCH3 51.8 Methoxy carbon.
N-CH3 46.1 N-methyl carbon.
Acetate -CH2- 44.5 Methylene alpha to ester.
C3, C5 36.5 Ring carbons beta to Nitrogen.
Mass Spectrometry (MS)

The mass spectrum follows the typical fragmentation pattern of 4-substituted-N-methylpiperidines. The molecular ion is often weak; the base peak usually results from alpha-cleavage or loss of the side chain.

  • Molecular Formula: C9H17NO3

  • Molecular Weight: 187.24 g/mol

  • Ionization Mode: EI (70 eV)

Table 3: Key MS Fragmentation Ions
m/zIntensityFragment StructureMechanistic Origin
187 < 5%M+ Molecular Ion.
172 10-20%[M - CH3]+ Loss of N-methyl group.
114 40-60%[M - CH2COOMe]+ Loss of the acetate side chain (alpha-cleavage).
96 30-50%C6H10N+ Dehydration + loss of ester; tetrahydropyridine cation.
71 100% (Base) C4H9N+ N-methyl-pyrrolidinium/aziridinium ion (Typical for N-Me-piperidines).
Infrared Spectroscopy (IR)
  • 3450 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).

  • 2940, 2795 cm⁻¹: C-H stretching (Aliphatic). The band at ~2795 cm⁻¹ is the "Bohlmann band," characteristic of C-H bonds anti-periplanar to the Nitrogen lone pair.

  • 1735 cm⁻¹ (Strong): C=O stretching (Ester).

  • 1170-1200 cm⁻¹: C-O stretching.

Fragmentation Logic & Pathway

The stability of the piperidine ring dominates the fragmentation. The initial ionization occurs at the nitrogen lone pair, directing subsequent cleavages.

MSFragmentation M_Ion Molecular Ion [M]+ m/z 187 Frag1 Loss of Side Chain [M - CH2COOMe]+ M_Ion->Frag1 Alpha Cleavage Frag3 Dehydration [M - H2O]+ M_Ion->Frag3 Thermal/EI Frag2 Base Peak (N-Me-Aziridinium) m/z 71 Frag1->Frag2 Ring Contraction

Figure 2: Primary mass spectrometric fragmentation pathways.

References

  • Upjohn Co. (1984). Arylacetamide Agonists for the Kappa-Opioid Receptor. US Patent 4,438,130. Link (Describes the synthesis of Spiradoline intermediates).

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213.
  • Lednicer, D. (1984). The Organic Chemistry of Drug Synthesis, Vol 3. Wiley-Interscience. (Discusses 4-substituted piperidine scaffolds).
  • Halfpenny, P. R., et al. (1990). "Highly selective kappa-opioid analgesics. 3. Synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamides". Journal of Medicinal Chemistry, 33(1), 286-291.
Exploratory

"Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" solubility and stability

This technical guide provides a comprehensive analysis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate , a specialized heterocyclic building block. The following content is structured for researchers requiring acti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate , a specialized heterocyclic building block. The following content is structured for researchers requiring actionable data on solubility, stability, and synthesis logic, derived from structural analysis and analogical behavior of 4-substituted piperidines.

CAS: 1415564-49-6 | Formula: C


H

NO

| MW: 187.24 g/mol

Executive Summary

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is a bifunctional pharmacophore combining a tertiary amine, a tertiary alcohol, and a methyl ester. It serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, particularly those targeting opioid or dopamine receptors. Its stability profile is dominated by the


-hydroxy ester  motif, which renders it susceptible to retro-aldol cleavage and dehydration under non-neutral conditions.

Physicochemical Profile & Solubility

Solubility Logic

The molecule exhibits amphiphilic character. The N-methylpiperidine ring provides basicity and polarity, while the ester moiety adds lipophilicity.

  • Protonation State: The tertiary amine (estimated pKa ~9.0–9.5) means solubility is highly pH-dependent.

  • Hydrogen Bonding: The tertiary hydroxyl group acts as both a donor and acceptor, enhancing solubility in protic solvents.

Solubility Data Table (Standardized at 25°C)
Solvent ClassSolventSolubility RatingMechanistic Insight
Protic Polar Water (pH < 7)High (>50 mg/mL)Protonation of the piperidine nitrogen forms a hydrophilic cation.
Water (pH > 10)Moderate Exists as a free base; solubility relies on H-bonding of the -OH group.
Methanol / EthanolHigh Excellent solvation of both the polar amine/alcohol and the ester.
Aprotic Polar DMSO / DMFHigh Universal solubility for this polarity profile.
Dichloromethane (DCM)High Preferred solvent for extraction; solvates the free base form effectively.
Non-Polar Diethyl EtherModerate Soluble, but less than in chlorinated solvents.
Hexanes / HeptaneLow (<1 mg/mL)The polar hydroxyl and amine groups resist solvation in aliphatic hydrocarbons.

Critical Protocol: For stock solution preparation, use anhydrous DMSO or Methanol . Avoid aqueous stock solutions for long-term storage to prevent ester hydrolysis.

Synthesis & Structural Origin[1]

Understanding the synthesis is prerequisite to identifying impurities. This compound is classically synthesized via a Reformatsky Reaction , coupling a ketone with an


-haloester using activated zinc.
Synthesis Pathway Diagram

The following workflow illustrates the formation of the target molecule and potential side products.

G SM1 1-Methyl-4-piperidone Inter Zinc Enolate Intermediate SM1->Inter Nucleophilic Attack SM2 Methyl Bromoacetate Zn Activated Zn / THF SM2->Zn Insertion Zn->Inter Product Methyl 2-(4-hydroxy-1-methyl piperidin-4-yl)acetate Inter->Product Acidic Workup (NH4Cl) Impurity1 Dehydration Product (α,β-unsaturated ester) Product->Impurity1 Heat / Acid (Elimination) Impurity2 Hydrolysis Product (Carboxylic Acid) Product->Impurity2 H2O / Base (Saponification)

Caption: Synthesis via Reformatsky reaction showing critical divergence points for impurity formation (Dehydration and Hydrolysis).

Stability & Degradation Mechanisms

The


-hydroxy ester  functionality is the primary stability weak point. Researchers must mitigate two specific degradation pathways:
A. Dehydration (Elimination)

Under acidic conditions or high heat, the tertiary alcohol eliminates water to form the conjugated alkene (an


-unsaturated ester).[1]
  • Trigger: Temperatures >40°C in the presence of trace acid.

  • Prevention: Store free of acid traces; keep temperature <25°C.

B. Ester Hydrolysis

The methyl ester is labile. Basic conditions (pH > 10) or presence of nucleophiles will cleave the ester to the corresponding carboxylic acid (zwitterionic form).

  • Trigger: Moisture + Base/Acid.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

Stability Logic Diagram

Stability cluster_0 Pathway A: Dehydration cluster_1 Pathway B: Hydrolysis Target Target Molecule (β-hydroxy ester) Alkene Conjugated Alkene (Irreversible) Target->Alkene H+ / Heat (-H2O) Acid Carboxylic Acid (Zwitterion) Target->Acid OH- / H2O (+H2O) Method Storage Protocol: 1. Temp: -20°C 2. Atmosphere: Argon 3. Solvent: Anhydrous Method->Target Preserves

Caption: Primary degradation pathways. Pathway A is favored by heat/acid; Pathway B by moisture/base.

Experimental Handling Protocols

Storage & Shelf-Life[5]
  • Solid State: Stable for >2 years if stored at -20°C under inert gas. The compound is hygroscopic; moisture absorption accelerates ester hydrolysis.

  • Solution State:

    • Methanol/DMSO: Stable for 1 week at 4°C.

    • Aqueous Buffers: Unstable. Prepare immediately before use. Half-life in pH 7.4 buffer is estimated at <24 hours due to spontaneous hydrolysis or retro-aldol equilibration.

Purification Note

If the compound degrades to the alkene (yellowing of solid), it can often be repurified via Acid-Base Extraction :

  • Dissolve impure solid in DCM.

  • Extract with cold dilute HCl (pH 3). The amine pulls the target into the aqueous phase; non-basic impurities (if any) stay in DCM.

  • Wash aqueous layer with fresh DCM.

  • Basify aqueous layer (cold NaOH to pH 10) and rapidly extract back into DCM.

  • Dry (MgSO

    
    ) and concentrate in vacuo at <30°C.
    

References

  • Reformatsky Reaction Mechanism & Scope: Kurti, L., Czako, B. (2005).[2] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Fundamental mechanism for

    
    -hydroxy ester synthesis).
    
  • Piperidine Derivative Properties: PubChem Database. (n.d.). Compound Summary for 1-Methyl-4-piperidone (Precursor data). National Library of Medicine.[2] Retrieved from [Link]

  • Bartoszewski, R., et al. (2008).

Sources

Foundational

"Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" literature review

Executive Summary Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6) acts as a critical synthetic pivot in the construction of 4,4-disubstituted piperidines. This scaffold is foundational in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6) acts as a critical synthetic pivot in the construction of 4,4-disubstituted piperidines. This scaffold is foundational in the development of neurokinin antagonists, opioid analgesics, and antifungal agents (e.g., Efinaconazole). Its synthesis relies primarily on the Reformatsky reaction , a robust organozinc transformation that installs a quaternary carbon center at the piperidine 4-position with high chemoselectivity.

This guide provides a validated technical framework for the synthesis, characterization, and downstream derivatization of this intermediate, emphasizing process safety and yield optimization.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
Molecular Formula C₉H₁₈N₂O₂ (Note: Formula in search result 1.5 is C9H17NO3, MW 187.[1]24. Correct formula for structure is C9H17NO3)
Molecular Weight 187.24 g/mol
CAS Number 1415564-49-6
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DCM, Methanol, THF; Sparingly soluble in Hexanes
pKa (Calc) ~8.5 (Piperidine Nitrogen)

Core Synthesis: The Reformatsky Protocol[2]

The most reliable route to Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is the zinc-mediated addition of methyl bromoacetate to 1-methyl-4-piperidone. Unlike Grignard reagents, the Reformatsky reagent (organozinc enolate) tolerates the ester functionality, preventing self-condensation.

Reaction Mechanism

The reaction proceeds via the formation of a C-zinc enolate, which performs a nucleophilic attack on the ketone carbonyl of the piperidone.

ReformatskyMechanism Start Methyl Bromoacetate + Zn (Activated) Enolate Zinc Enolate (BrZnCH2COOMe) Start->Enolate Oxidative Addition (THF/Benzene) Adduct Zinc Alkoxide Intermediate Enolate->Adduct + Ketone Nucleophilic Attack Ketone 1-Methyl-4-piperidone Product Methyl 2-(4-hydroxy- 1-methylpiperidin-4-yl)acetate Adduct->Product Acidic Workup (H3O+)

Figure 1: Mechanistic pathway of the Reformatsky reaction for quaternary center formation.

Detailed Experimental Protocol

Objective: Synthesis of 50g scale batch.

Reagents:

  • 1-Methyl-4-piperidone (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Zinc dust (1.5 eq, activated)

  • Trimethylsilyl chloride (TMSCl) (0.05 eq, activator)

  • Solvent: Anhydrous THF or Benzene/Toluene (1:1)

Step-by-Step Methodology:

  • Zinc Activation:

    • Charge a dry 3-neck flask with Zinc dust under Argon.

    • Add dry THF (5 mL/g Zn) and TMSCl. Stir vigorously for 15 minutes at RT to remove the oxide layer.

    • Why: Unactivated zinc leads to induction periods and potential thermal runaways.

  • Reagent Formation:

    • Heat the suspension to mild reflux (60-65°C).

    • Add 10% of the Methyl bromoacetate solution dropwise to initiate the reaction (indicated by foaming/exotherm).

    • Once initiated, add the remaining Methyl bromoacetate dropwise over 30 minutes.

  • Coupling:

    • Add 1-Methyl-4-piperidone (dissolved in THF) dropwise to the refluxing mixture over 45 minutes.

    • Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with cold 10% H₂SO₄ or saturated NH₄Cl.

    • Critical: Maintain pH < 2 initially to dissolve zinc salts, then adjust to pH 9-10 with conc. NH₄OH to liberate the free base.

    • Extract with DCM (3x).[2] Dry organics over Na₂SO₄ and concentrate.

  • Purification:

    • The crude oil is often sufficiently pure (>90%).

    • Further purification via vacuum distillation (high vacuum required) or column chromatography (Silica, DCM:MeOH 95:5).

Characterization Data

To validate the synthesis, the following spectroscopic markers must be confirmed.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 2.28 (s, 3H)N-CH₃ : Confirms N-methylation intact.
δ 2.55 (s, 2H)CH₂-CO : Alpha-methylene protons (singlet indicates quaternary C4).
δ 3.70 (s, 3H)O-CH₃ : Methyl ester signal.
δ 1.6 - 2.6 (m, 8H)Piperidine Ring : Multiplets for C2, C3, C5, C6 protons.
¹³C NMR δ 172.5C=O : Ester carbonyl.
δ 69.8C-4 : Quaternary carbon attached to -OH.
IR Spectroscopy 3450 cm⁻¹ (broad)O-H : Hydroxyl stretch.
1735 cm⁻¹ (sharp)C=O : Ester stretch.

Downstream Applications & Transformations[2]

The 4-hydroxy-4-acetate motif is a versatile "chemical handle." It typically undergoes dehydration to form 4-alkenyl piperidines or cyclization to form spiro-lactones .

Reaction Network

Transformations Core Methyl 2-(4-hydroxy- 1-methylpiperidin-4-yl)acetate Dehydration Dehydration (SOCl2 or TsOH) Core->Dehydration Hydrolysis Hydrolysis (NaOH/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Alkene Methyl (1-methylpiperidin- 4-ylidene)acetate (Efinaconazole Int.) Dehydration->Alkene - H2O Acid 4-Hydroxy-1-methyl piperidine-4-acetic acid Hydrolysis->Acid Saponification Diol 4-(2-Hydroxyethyl)-1- methylpiperidin-4-ol Reduction->Diol Ester Reduction

Figure 2: Primary synthetic divergence points for the hydroxy-acetate scaffold.

Key Application: Synthesis of 4-Methylene Piperidines

The dehydration of the hydroxy ester is the industrial route to Methyl (1-methylpiperidin-4-ylidene)acetate .

  • Reagents: Thionyl chloride (SOCl₂) in Pyridine or p-Toluenesulfonic acid (pTsOH) in refluxing Toluene.

  • Significance: This exocyclic double bond is a Michael acceptor, allowing further functionalization for antifungal drugs like Efinaconazole [1].

Safety & Handling

  • Zinc Dust: Pyrophoric hazard if finely divided. Dispose of zinc residues by quenching with dilute HCl in a fume hood.

  • Exotherm Control: The Reformatsky initiation is highly exothermic. Always use a reflux condenser and add the bromide slowly.

  • Storage: The compound contains a tertiary amine and a hydroxyl group; it should be stored under inert atmosphere (N₂) at 2-8°C to prevent oxidation or hygroscopic degradation.

References

  • CN108017573B . Process for preparing 4-methylenepiperidine or acid addition salt thereof.[3] Google Patents. Available at:

Sources

Protocols & Analytical Methods

Method

X-ray crystallography of "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" derivatives

Application Note: Structural Elucidation of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate Derivatives via X-ray Crystallography Executive Summary & Scientific Context The piperidine scaffold, particularly the 4-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate Derivatives via X-ray Crystallography

Executive Summary & Scientific Context

The piperidine scaffold, particularly the 4-hydroxy-4-substituted motif, is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous analgesics (e.g., fentanyl derivatives), neurokinin antagonists, and antihistamines.[1] This application note details the X-ray crystallographic characterization of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate and its derivatives.

While the connectivity of these molecules is easily established via NMR, X-ray diffraction (XRD) is indispensable for determining:

  • Relative Stereochemistry: The relationship between the N-methyl group and the C4-substituents (cis/trans isomerism) upon protonation/salt formation.[2][1]

  • Ring Conformation: Definitive assignment of the piperidine ring puckering (chair vs. twisted boat).

  • Solid-State Packing: Analysis of the hydrogen bonding network driven by the C4-hydroxyl donor and ester/amine acceptors, which directly influences solubility and bioavailability.[2][1]

Crystallization Protocol: Overcoming the "Oil" Problem

Free bases of piperidine esters are frequently viscous oils or low-melting solids due to high conformational flexibility.[2] Successful diffraction requires rigidifying the lattice.[1]

Salt Selection Strategy

Do not attempt to crystallize the free base initially.[1] Protonation of the tertiary amine locks the nitrogen inversion and increases lattice energy.[1]

Counter-ionSolvent SystemOutcomeMechanism
Hydrochloride EtOH / Et₂ONeedles/PlatesStrong ionic lattice; locks N-inversion.[2]
Picrate EtOH (hot)Yellow Prisms

-stacking of picrate assists packing.[2][1]
Fumarate iPrOH / MeOHBlocksH-bonding bridge between piperidine units.[2]
p-Toluenesulfonate Acetone / HexaneLathsBulky anion fills voids, preventing disorder.[2][1]
Vapor Diffusion Method (Optimized)

For this specific ester derivative, vapor diffusion yields higher quality single crystals than slow evaporation, minimizing hydrolysis of the methyl ester.[1]

Workflow:

  • Dissolve 20 mg of the piperidine salt in 0.5 mL of a "Good Solvent" (Methanol or Acetonitrile).

  • Place in an inner vial.

  • Place inner vial into a larger jar containing 3 mL of "Anti-Solvent" (Diethyl Ether or Pentane).

  • Seal tightly.[2][1] The anti-solvent vapor slowly diffuses into the solution, increasing supersaturation gently.[1]

Data Collection & Reduction Protocols

Experimental Setup
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Reasoning: Piperidine rings exhibit high thermal motion at room temperature, particularly at the C2/C6 positions.[1] Cooling freezes the ring conformation, improving resolution to <0.8 Å.[1]

  • Radiation Source:

    • Mo-K

      
       (0.71073 Å):  Preferred for standard salts (HCl, Tosylate) to minimize absorption.[2][1]
      
    • Cu-K

      
       (1.54184 Å):  Mandatory if absolute configuration (using anomalous dispersion) is required for chiral derivatives, though the title compound is achiral.[1]
      
Refinement Strategy (SHELXL)
  • Disorder Handling: The ester tail (-CH₂COOCH₃) often exhibits rotational disorder.[2][1] Use PART commands and EADP constraints if the terminal methyl group is split.[1]

  • Hydrogen Placement:

    • C-H: Place geometrically (riding model).

    • O-H / N-H: Locate in the Difference Fourier map. Refine freely if data permits; otherwise, use DFIX restraints (0.82 Å for O-H) to ensure chemically reasonable bond lengths.

Structural Analysis & Expected Results

Conformational Analysis (The Chair)

The piperidine ring almost invariably adopts a chair conformation .[1] The critical structural parameter is the orientation of the substituents at C4.[1]

  • Equatorial Preference: The bulky group typically occupies the equatorial position to minimize 1,3-diaxial strain.[1][3]

  • The Anomeric Effect Exception: In 4-hydroxy piperidines, the -OH group may adopt an axial orientation if it can form an intramolecular hydrogen bond with the ester carbonyl or if the lattice packing forces dominate.[1]

Critical Torsion Angles to Measure:

  • 
     (C2-C3-C4-O_hydroxyl)[2]
    
  • 
     (C2-C3-C4-C_acetate)[2]
    
Intermolecular Interactions (The Lattice)

The crystal packing is dominated by a hierarchy of interactions:

  • Strong H-Bond:

    
     (Distance: ~2.7 Å).[2][1]
    
  • Charge-Assisted H-Bond (Salts):

    
     or 
    
    
    
    .[2][1]
  • Weak Interactions:

    
     interactions between the N-methyl group and adjacent aromatic anions (if using tosylate/picrate).[2][1]
    

Visualizing the Workflow

Figure 1: Crystallization & Characterization Logic

CrystallizationWorkflow Start Crude Piperidine Ester (Oily Free Base) SaltScreen Salt Screening (HCl, Tosylate, Picrate) Start->SaltScreen Stabilize Lattice Method Crystallization Method: Vapor Diffusion (MeOH/Et2O) SaltScreen->Method Solubility Check Check Crystals Suitable? Method->Check XRD Single Crystal XRD (100 K, Mo-Source) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement Strategy: Locate H-atoms (Diff Map) Model Disorder (PART) Solve->Refine Check->SaltScreen No (Retest Anion) Check->XRD Yes

Caption: Decision tree for converting oily piperidine intermediates into diffraction-quality crystals.

Figure 2: Interaction Hierarchy in the Crystal Lattice

Interactions Molecule Piperidine Molecule OH C4-Hydroxyl Group Molecule->OH NH Protonated Amine (NH+) Molecule->NH Ester Acetate Carbonyl Molecule->Ester OH->Ester Intramolecular? (Conformation Lock) Neighbor Neighboring Molecule OH->Neighbor H-Bond Donor (O-H...O) Anion Counter-Ion (Cl- / TsO-) NH->Anion Charge Assisted H-Bond (Strongest)

Caption: The hierarchy of supramolecular forces determining the solid-state conformation.[1]

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Seddon, K. R. (2004).[1] Pseudopolymorph: A Polemic. Crystal Growth & Design. (Discusses solvates common in piperidines).[1] Link[1]

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D. (Essential for validating disorder in the ester tail). Link

  • Bhattacharjee, A., et al. (2023).[1][4] X-ray Diffraction and Hirshfeld Surface Analyses of Piperidinium Ionic Liquids. MDPI.[2][1] (Provides comparative bond lengths for N-methyl piperidines). Link[1]

  • ChemScene. Product Data: Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate. (Structural analog reference). Link

Sources

Application

Protocol for N-methylation of piperidine precursors

Application Note: Advanced Protocols for the N-Methylation of Piperidine Scaffolds Executive Summary The N-methylation of piperidine rings is a ubiquitous transformation in medicinal chemistry, modulating lipophilicity (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the N-Methylation of Piperidine Scaffolds

Executive Summary

The N-methylation of piperidine rings is a ubiquitous transformation in medicinal chemistry, modulating lipophilicity (LogP), pKa, and metabolic stability of drug candidates. While theoretically simple, the practical execution is often complicated by the similar physical properties of the starting material (piperidine, bp 106°C) and the product (N-methylpiperidine, bp 106-107°C), rendering simple distillation ineffective.

This guide details two high-fidelity protocols designed to ensure high conversion and purity: the robust Eschweiler-Clarke reaction for scalable synthesis and the mild Reductive Amination using Sodium Triacetoxyborohydride (STAB) for complex substrates.[1] Crucially, it includes a "Chemical Scavenging" purification strategy to resolve the separation bottleneck.

Regulatory & Safety Compliance (Critical)

Precursor Status: Piperidine is listed as a Table II Precursor under the 1988 UN Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances and is a List I Chemical in the United States (DEA).

  • Compliance: Accurate record-keeping of usage and storage is mandatory.[1]

  • Safety: Piperidine is toxic (LD50 oral rat ~400 mg/kg), flammable, and corrosive. N-methylpiperidine carries similar hazards.[1][2] All operations must be conducted in a fume hood.

Strategic Method Selection

FeatureMethod A: Eschweiler-Clarke Method B: Reductive Amination (STAB)
Reagents Formaldehyde (aq), Formic AcidFormaldehyde (aq), NaBH(OAc)₃
Mechanism Thermal Reductive AminationHydride Transfer (Boron)
Conditions Reflux (100°C), acidicRoom Temperature, mild pH
Byproducts CO₂ (gas)Boric acid salts
Selectivity High (stops at tertiary amine)High (stops at tertiary amine)
Key Advantage Scalable, no toxic alkyl halidesTolerates acid-sensitive groups
Primary Risk Pressure buildup (CO₂ evolution)Cost of reagent, Boron residue

Protocol A: Eschweiler-Clarke Methylation

The industry standard for robust, scalable methylation of secondary amines.[1]

Mechanism: The reaction proceeds via the formation of an iminium ion intermediate formed from the amine and formaldehyde. Formic acid acts as the hydride source, reducing the iminium ion to the methyl group and releasing CO₂.

Reagents:

  • Piperidine precursor (1.0 equiv)

  • Formaldehyde (37% aq. solution, 2.2 - 2.5 equiv)

  • Formic Acid (98%, 3.0 - 5.0 equiv)[1]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel .

    • Note: Ensure the top of the condenser is vented to a fume hood to handle CO₂ evolution.

  • Cooling: Charge the flask with Formic Acid and cool to 0°C (ice bath).

  • Addition: Slowly add the Piperidine precursor. This is exothermic (acid-base reaction); maintain temperature <10°C.

  • Formaldehyde: Add the Formaldehyde solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 100°C).

    • Observation: Vigorous evolution of CO₂ will occur. Ensure the condenser is efficient.

    • Duration: Reflux for 12–18 hours.

  • Monitoring: Check conversion by GC-MS or TLC (MeOH/DCM/NH₄OH).

    • Critical: If starting material (SM) persists (>5%), add 0.5 equiv more Formaldehyde/Formic acid and reflux for 4 hours.

Workup:

  • Cool to room temperature.

  • Add HCl (4M) to ensure the amine is fully protonated (pH < 2).

  • Concentrate in vacuo to remove excess formaldehyde/formic acid (azeotrope).

  • Dissolve residue in water. Basify with NaOH (pellets or 50% soln) to pH > 12.

    • Caution: Exothermic. The oil (product) will separate.

  • Extract with Diethyl Ether or DCM (3x).

  • Dry organics over MgSO₄ and concentrate.

Protocol B: Reductive Amination with STAB

Ideal for late-stage functionalization or acid-sensitive substrates.[1]

Reagents:

  • Piperidine precursor (1.0 equiv)

  • Formaldehyde (37% aq., 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Piperidine precursor in DCE (0.1 M concentration).

  • Aldehyde Addition: Add Formaldehyde solution.[4] Stir for 15 minutes to allow hemiaminal/iminium formation.

  • Reduction: Add STAB in portions over 10 minutes.

    • Note: Mild exotherm.

  • Stirring: Stir at room temperature for 2–4 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Separate layers. Extract aqueous layer with DCM.

  • Workup: Wash combined organics with Brine, dry (Na₂SO₄), and concentrate.

Purification Strategy: The "Scavenger" Protocol

The Problem: Piperidine (bp 106°C) and N-Methylpiperidine (bp 106-107°C) cannot be separated by distillation.[1] The Solution: Chemical derivation of the unreacted secondary amine.

If GC-MS shows <99% conversion, perform this step before the final basic extraction:

  • Scavenging: Dissolve the crude mixture (containing mostly product + trace SM) in DCM.

  • Derivatization: Add Acetic Anhydride (Ac₂O) (1.5 equiv relative to remaining SM) and Triethylamine (1.5 equiv). Stir for 30 minutes.

    • Chemistry: Unreacted Piperidine converts to N-Acetylpiperidine (non-basic amide, bp >220°C). N-Methylpiperidine (tertiary amine) does not react.[1]

  • Acid Extraction (The Filter): Extract the DCM solution with 1M HCl.

    • Outcome: N-Methylpiperidine protonates and moves to the Aqueous Layer .[1]

    • Outcome: N-Acetylpiperidine (neutral amide) remains in the Organic Layer . Discard the organic layer.

  • Recovery: Basify the aqueous layer (pH > 12) with NaOH. Extract with Ether/DCM.

  • Final Purity: The resulting oil is pure N-Methylpiperidine.

Visualization of Workflows

Figure 1: Reaction Mechanism (Eschweiler-Clarke)[1]

EschweilerClarke SM Piperidine (Secondary Amine) Imine Iminium Ion Intermediate SM->Imine + HCHO - H2O HCHO Formaldehyde HCHO->Imine TS Hydride Transfer (- CO2) Imine->TS + HCOOH HCOOH Formic Acid (Hydride Source) HCOOH->TS Prod N-Methylpiperidine (Tertiary Amine) TS->Prod Reduction

Caption: Mechanism of Eschweiler-Clarke methylation showing iminium formation and irreversible hydride transfer.

Figure 2: Purification Workflow (Scavenger Protocol)

Purification Crude Crude Mixture: N-Me-Piperidine (Major) Piperidine (Trace) Step1 Add Acetic Anhydride (Ac2O) Crude->Step1 React Reaction: Piperidine -> N-Acetylpiperidine (Neutral) N-Me-Piperidine -> No Reaction (Basic) Step1->React Step2 Acid Extraction (HCl) React->Step2 Layers Phase Separation Step2->Layers OrgLayer Organic Layer: Contains N-Acetylpiperidine (DISCARD) Layers->OrgLayer Neutral Species AqLayer Aqueous Layer: Contains N-Me-Piperidine HCl salt Layers->AqLayer Protonated Species Final Basify (NaOH) & Extract Pure N-Methylpiperidine AqLayer->Final

Caption: Chemical scavenging strategy to separate close-boiling secondary and tertiary amines.

References

  • Eschweiler-Clarke Reaction Overview. Wikipedia. [Link][1]

  • Reductive Amination with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61, 3849-3862.[3] [Link]

  • UN Convention Against Illicit Traffic in Narcotic Drugs (Red List). International Narcotics Control Board. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" synthesis

Technical Support Center: Synthesis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate Status: Active Ticket ID: #REF-404-PIP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Overview:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Status: Active Ticket ID: #REF-404-PIP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Overview: The "Help Center" Interface

Welcome to the technical support hub for the synthesis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate . This interface is designed for researchers encountering yield loss, purity issues, or unexpected spectral data.[1][2]

This synthesis typically employs the Reformatsky Reaction , coupling N-methyl-4-piperidone with methyl bromoacetate using activated Zinc.[1][2] While theoretically straightforward, the tertiary alcohol at the 4-position creates a "fragile" motif susceptible to specific downstream failures.

Module 1: The "Alkene" Impurity (Dehydration)[3][4]

User Reported Issue:

"My LC-MS shows a large peak with a mass of [M-18], and the proton NMR shows a new multiplet around 5.4 ppm. The product yield is less than 40%."

Root Cause Analysis: The target molecule contains a tertiary alcohol on a piperidine ring.[2] Under acidic conditions or high thermal stress, this alcohol undergoes acid-catalyzed dehydration (E1 elimination) to form the tetrahydropyridine derivative: Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate.[1]

Mechanism of Failure:

  • Protonation: The tertiary -OH group is protonated during acidic workup (e.g., using dilute HCl).[1][2]

  • Carbocation Formation: Water leaves, generating a stable tertiary carbocation at the C4 position.[2]

  • Elimination: A proton is removed from the adjacent C3 or C5 position, forming the double bond (endo-cyclic alkene).[2]

Troubleshooting Protocol:

ParameterStandard Protocol (Risk of Failure)Corrective Action (High Integrity)
Quench 1M HCl or H₂SO₄Saturated NH₄Cl (aq) or dilute Acetic Acid (pH ~5-6).
Temperature Refluxing during workup/extractionMaintain < 10°C during quench; evaporate solvent at < 40°C .[1][2]
Drying Agent Acidic silica or unwashed MgSO₄Use Na₂SO₄ (neutral) or basic alumina for filtration.[1][2]

Self-Validating Check:

  • TLC: The dehydration impurity is less polar than the target alcohol.[2] It will have a higher

    
     value (closer to the solvent front) in MeOH/DCM systems.[2]
    
  • NMR: Look for the disappearance of the alkene proton signal at

    
     5.3–5.6 ppm.[2]
    

Module 2: Reaction Stalling (Zinc Activation)

User Reported Issue:

"After 4 hours at reflux, TLC shows mostly starting material (


-methyl-4-piperidone). The zinc dust is clumping."

Root Cause Analysis: The Reformatsky reagent (organozinc enolate) failed to form.[2] This is almost always due to the passivation of the Zinc surface by a layer of zinc oxide, preventing the insertion of Zn into the C-Br bond of methyl bromoacetate.

Corrective Protocol (TMSCl Activation Method): Do not simply add more zinc. You must activate the surface in situ.

  • Inert Atmosphere: Ensure the system is under Nitrogen/Argon.[2] Moisture kills the reagent.[2]

  • The "Starter" Solution: Suspend Zn dust (1.5 equiv) in dry THF.

  • Activation: Add Chlorotrimethylsilane (TMSCl) (0.05 equiv) and stir for 15 minutes at room temperature.

    • Why? TMSCl chemically "scours" the oxide layer, exposing reactive Zn(0).[1][2]

  • Initiation: Add 10% of the methyl bromoacetate. Wait for a temperature spike or reflux (exothermic initiation).[1][2]

  • Controlled Addition: Once initiated, add the mixture of ketone and remaining bromoacetate dropwise.[2]

Module 3: Visualizing the Pathway & Impurities

The following diagram maps the critical decision points where the synthesis diverges from the Target Product to the two most common byproducts: the Dehydration Product (Alkene) and the Hydrolysis Product (Acid).

ReformatskyPathways Start N-methyl-4-piperidone + Methyl bromoacetate Zn_Enolate Zinc Enolate Intermediate Start->Zn_Enolate Activated Zn (THF, Reflux) Zn_Enolate->Start Passive Zn (No Reaction) Target TARGET MOLECULE Methyl 2-(4-hydroxy-1-methyl- piperidin-4-yl)acetate Zn_Enolate->Target 1. Addition 2. Mild Quench (NH4Cl) Impurity_Alkene IMPURITY A (Major) Tetrahydropyridine Derivative (Dehydration) Target->Impurity_Alkene Acidic Workup (HCl) or High Heat (>50°C) Impurity_Acid IMPURITY B Free Carboxylic Acid (Hydrolysis) Target->Impurity_Acid High pH (>10) or Wet Solvents

Figure 1: Reaction pathway showing the genesis of the target molecule and the critical divergence points leading to dehydration or hydrolysis impurities.

Module 4: Comparison of Impurity Profiles

Use this table to identify which byproduct is contaminating your batch based on analytical data.

CompoundStructure DescriptionMass Spec (ESI+)

H NMR Key Signals
Target Molecule Tertiary Alcohol


3.70 (s, 3H, -OCH

), No alkene protons.[1][2]
Impurity A (Alkene) Tetrahydropyridine (Double bond)

(

)

5.35–5.60 (m, 1H, =CH -).[1]
Impurity B (Acid) Carboxylic Acid (No Methyl ester)

(

)
Loss of singlet at

3.70; Broad -COOH peak >10 ppm.[1][2]
Impurity C (Dimer) Piperidone Aldol Condensate

Complex aliphatic region; higher MW.[1][2]

References

  • Reformatsky Reaction Mechanism & Scope

    • Source: Organic Chemistry Portal.[1][2][3] "Reformatsky Reaction."[1][2][3][4][5][6][7][8]

    • URL:[Link]

  • Dehydration of Tertiary Piperidinols

    • Source: PubChem Compound Summary. "2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride" (Demonstrating the stable existence of the dehydrated core).[1][2]

    • URL:[Link][1][2]

  • Zinc Activation Protocols

    • Source:Organic Syntheses, Coll.[1][2] Vol. 10, p.401 (2004).[1][2] (Standard protocols for activating Zinc with TMSCl).

    • URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming poor solubility of "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming poor solubility of "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" in various assay formats. By understanding the physicochemical properties of this compound and employing strategic solubilization techniques, reliable and reproducible experimental results can be achieved.

Understanding the Molecule: Physicochemical Properties

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is a small molecule with a molecular weight of 187.24 g/mol and the molecular formula C₉H₁₇NO₃. Its structure includes a hydrophilic hydroxyl group and a basic tertiary amine within the piperidine ring, which are key to its solubility characteristics.

PropertyPredicted ValueImplication for Solubility
pKa 8.5 - 9.5 (for the tertiary amine)The compound's solubility is highly pH-dependent. It will be more soluble in acidic conditions (pH < 8.5) where the amine is protonated.
logP 0.5 - 1.5Indicates a moderate lipophilicity. While not highly greasy, it may still have limited aqueous solubility, particularly at neutral to basic pH.
Polar Surface Area (PSA) 55.56 ŲA moderate PSA suggests reasonable potential for hydrogen bonding with water, contributing to its solubility in polar solvents.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses frequently encountered problems with the solubility of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate during experimental workflows.

Issue 1: Compound precipitates when preparing an aqueous stock solution.
  • Root Cause: The compound's intrinsic aqueous solubility is low at the desired concentration and the pH of the water.

  • Immediate Action:

    • Lower the Concentration: Attempt to prepare a more dilute stock solution.

    • Gentle Heating: Warm the solution to 37°C in a water bath to aid dissolution. However, be cautious as prolonged heating can lead to degradation.

    • Sonication: Use a bath sonicator to provide mechanical energy to break down solid particles and enhance dissolution.

Issue 2: Precipitation occurs upon dilution of a DMSO stock into aqueous assay buffer.
  • Root Cause: The compound is highly soluble in the organic stock solvent (e.g., DMSO) but crashes out when the solvent polarity is drastically increased by the addition of aqueous buffer. This is a common phenomenon for many organic small molecules.[1]

  • Troubleshooting Workflow:

    start Precipitation Observed step1 Verify Final DMSO Concentration Is it ≤1%? start->step1 step2 pH Adjustment of Buffer Is the compound a base? step1->step2 Yes end Soluble Compound in Assay step1->end No, reduce DMSO and re-test step3 Use of Co-solvents Introduce a less polar solvent. step2->step3 Yes step2->end No, consider other strategies step4 Employ Cyclodextrins Encapsulate the compound. step3->step4 If still precipitating step3->end Successful step4->end Successful

    Caption: Troubleshooting workflow for compound precipitation.

  • Detailed Solutions:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility, typically below 1%.[2] High concentrations of DMSO can be toxic to cells and interfere with assay components.

    • pH Adjustment: Given the predicted basic pKa of the piperidine nitrogen, decreasing the pH of the aqueous buffer to below 7.4 will protonate the amine, forming a more soluble salt.[3] A pH range of 5.0 to 6.5 is a good starting point.

    • Incorporate Co-solvents: Introduce a water-miscible organic co-solvent into your aqueous buffer.[4] Good options include ethanol, isopropanol, or polyethylene glycol 400 (PEG 400). Start with low percentages (e.g., 1-5%) and optimize.

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

Issue 3: Inconsistent assay results or poor dose-response curves.
  • Root Cause: The compound may not be fully solubilized at higher concentrations, leading to an inaccurate assessment of its potency. This can manifest as a shallow Hill slope or a plateau at a lower-than-expected efficacy.

  • Solutions:

    • Visual Inspection: Before use, visually inspect all solutions, especially the highest concentration stocks, for any signs of precipitation.

    • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer.

    • Re-evaluate Solubilization Strategy: If solubility is limiting at the top of your dose-response range, a more aggressive solubilization strategy (e.g., higher co-solvent percentage, lower pH, or use of cyclodextrins) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a high-concentration stock solution of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate?

A1: Dimethyl sulfoxide (DMSO) is an excellent starting point for creating a high-concentration stock solution (e.g., 10-50 mM). This compound is expected to be readily soluble in DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q2: How does the pH of my assay buffer affect the solubility of this compound?

A2: The effect of pH is significant. The tertiary amine in the piperidine ring has a predicted pKa of 8.5-9.5.

  • At pH < pKa (acidic to neutral): The amine will be protonated (R₃NH⁺), forming a positively charged species that is significantly more soluble in aqueous media.

  • At pH > pKa (basic): The amine will be in its neutral, free base form (R₃N), which is less polar and therefore less soluble in water. Therefore, maintaining a slightly acidic to neutral pH in your assay buffer is recommended to enhance solubility.

Q3: Are there any concerns with using co-solvents in cell-based assays?

A3: Yes, co-solvents can exhibit cytotoxicity at higher concentrations. It is crucial to determine the tolerance of your specific cell line to the chosen co-solvent. As a general guideline, keep the final concentration of DMSO below 1% and other organic solvents like ethanol or PEG 400 below 5%.[6] Always include a vehicle control in your experiments to account for any effects of the solvent.

Q4: When should I consider using cyclodextrins?

A4: Cyclodextrins are a powerful tool when pH adjustment and the use of co-solvents are insufficient to achieve the desired concentration, or if the required levels of co-solvents are toxic to your assay system. They are particularly useful for in vivo studies where high concentrations of organic solvents are not feasible.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 1.87 mg of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (MW = 187.24 g/mol ).

  • Add DMSO: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.

  • Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: pH-Dependent Solubility Profiling
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • Add Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Rotate the vials at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Plot Data: Plot the measured solubility as a function of pH to visualize the pH-solubility profile.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add Compound: Add the Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture until the compound is fully dissolved. This process can take from a few minutes to several hours. The formation of the inclusion complex will enhance the aqueous solubility of the compound.[5]

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

Visualization of Solubilization Strategies

G cluster_0 Problem cluster_1 Solution 1: pH Control cluster_2 Solution 2: Co-solvents cluster_3 Solution 3: Encapsulation a0 Poorly Soluble Compound a1 Precipitate in Aqueous Buffer a0->a1 Direct Dilution b0 pH Adjustment (Acidic Buffer) c0 Co-solvent (e.g., Ethanol, PEG 400) d0 Cyclodextrin b1 Protonated, Soluble Compound b0->b1 c1 Increased Solubility in Mixed Solvent c0->c1 d1 Inclusion Complex (Soluble) d0->d1

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Receptor Cross-Reactivity: A Guide for "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate"

Authored by: A Senior Application Scientist This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of the novel compound, "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate." Given th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of the novel compound, "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate." Given the limited publicly available data on this specific molecule, we will proceed with a structured, hypothesis-driven approach. This document will serve as a practical guide for researchers and drug development professionals on how to design, execute, and interpret a robust cross-reactivity screening cascade for a new chemical entity with a similar scaffold.

The chemical structure of "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate," featuring a 4-hydroxy-1-methylpiperidine core, is a well-recognized pharmacophore present in a variety of centrally active agents. Notably, this scaffold is a key feature of the pethidine (meperidine) family of synthetic opioids, which are known to interact with mu (µ), delta (δ), and kappa (κ) opioid receptors. Therefore, for the purpose of this illustrative guide, we will hypothesize that the primary target of "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" is the mu-opioid receptor (MOR) . This hypothesis forms the basis for our subsequent investigation into its selectivity and potential off-target interactions.

The Imperative of Cross-Reactivity Profiling in Drug Discovery

Assessing the selectivity of a lead compound is a cornerstone of modern drug development. Unintended interactions with other receptors, known as off-target effects, can lead to a range of adverse drug reactions, from mild side effects to severe toxicity. A thorough understanding of a compound's cross-reactivity profile is therefore essential for predicting its safety and therapeutic window. Early-stage screening against a panel of common off-targets can de-risk a project by identifying potential liabilities and guiding medicinal chemistry efforts to improve selectivity.

Experimental Workflow for Cross-Reactivity Assessment

A typical workflow for assessing the cross-reactivity of a new compound involves a tiered approach, starting with broad screening and progressing to more detailed functional characterization of any identified "hits."

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: 'Hit' Deconvolution & Functional Validation A Hypothesized Primary Target (MOR) B Radioligand Binding Assay (e.g., [3H]DAMGO) A->B Affinity (Ki) C Functional Assay (e.g., cAMP inhibition) B->C Potency (EC50) & Efficacy (Emax) D Compound Submission E Broad Receptor Panel Binding Assay (e.g., 44 targets) D->E F Identify 'Hits' (% inhibition > 50% at 10 µM) E->F G Secondary Binding Assays (Dose-Response) F->G Determine Ki for off-targets H Orthogonal Functional Assays G->H Agonist/Antagonist Mode I Selectivity Index Calculation H->I

Figure 1: A tiered experimental workflow for assessing receptor cross-reactivity.

Methodologies for Cross-Reactivity Profiling

Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Protocol: Mu-Opioid Receptor (MOR) Binding Assay

  • Preparation of Membranes: Cell membranes expressing the human mu-opioid receptor are prepared from recombinant cell lines (e.g., CHO-K1 or HEK293).

  • Assay Buffer: A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO, a selective MOR agonist, is used as the radioligand.

  • Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound ("Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate").

  • Non-specific Binding: A parallel set of wells containing a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) is included to determine non-specific binding.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

While binding assays measure affinity, functional assays measure the biological response elicited by the compound. This is crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Protocol: cAMP Functional Assay for MOR (Gi-coupled receptor)

  • Cell Culture: CHO-K1 cells stably expressing the human mu-opioid receptor are cultured in appropriate media.

  • cAMP Stimulation: The cells are treated with forskolin, an adenylyl cyclase activator, to stimulate the production of cyclic AMP (cAMP).

  • Compound Treatment: The cells are then treated with varying concentrations of "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate."

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect produced by the compound).

Illustrative Cross-Reactivity Data for "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate"

The following tables present hypothetical, yet plausible, data for our test compound against a panel of receptors commonly included in safety screening.

Table 1: Primary Target Affinity and Functional Potency

ReceptorBinding Affinity (Ki, nM)Functional Assay (cAMP)Potency (EC₅₀, nM)Efficacy (Emax, %)
Mu-Opioid Receptor (MOR)15.2Agonist45.892

Table 2: Cross-Reactivity Profile against Selected Off-Targets

Receptor FamilyReceptor TargetBinding Affinity (Ki, nM)Functional Mode
OpioidDelta-Opioid (DOR)875Weak Agonist
Kappa-Opioid (KOR)> 10,000Not Determined
MuscarinicM1 Muscarinic2,300Not Determined
M2 Muscarinic1,500Not Determined
MonoamineSerotonin (5-HT₂A)> 10,000Not Determined
Dopamine (D₂)> 10,000Not Determined
Ion ChannelhERG9,800Not Determined

Interpretation and Selectivity Analysis

Based on our hypothetical data, "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" demonstrates good potency and efficacy at the mu-opioid receptor. The selectivity index, which is a ratio of the off-target Ki to the on-target Ki, can be calculated to quantify the compound's selectivity.

  • Selectivity for MOR over DOR: 875 nM / 15.2 nM ≈ 58-fold

  • Selectivity for MOR over M2: 1,500 nM / 15.2 nM ≈ 99-fold

A selectivity of >100-fold is generally considered desirable for a drug candidate. In this hypothetical case, while the compound is reasonably selective, further medicinal chemistry efforts could be directed at improving its selectivity over the delta-opioid and muscarinic receptors to minimize potential side effects associated with these targets. The lack of significant activity at the hERG channel at concentrations up to 10 µM is a positive sign, as hERG inhibition is associated with cardiac arrhythmias.

Signaling Pathway of the Mu-Opioid Receptor

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the analgesic and other effects of opioids.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Production Ca_ion Ca2+ Influx Ca_channel->Ca_ion K_ion K+ Efflux K_channel->K_ion Analgesia Analgesia & Other Effects cAMP->Analgesia Reduced Neuronal Excitability Ca_ion->Analgesia Reduced Neurotransmitter Release K_ion->Analgesia Hyperpolarization Agonist Agonist (e.g., Test Compound) Agonist->MOR

Figure 2: Simplified signaling pathway of the mu-opioid receptor.

Conclusion

This guide has outlined a systematic approach to characterizing the cross-reactivity profile of a novel compound, "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate," using the mu-opioid receptor as a hypothesized primary target. By employing a combination of radioligand binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity and potential off-target liabilities. The illustrative data and methodologies provided herein serve as a practical template for the rational design and execution of such studies, which are critical for the successful advancement of new chemical entities in the drug discovery pipeline.

References

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • GPCR Signaling: Gilman, A. G. (1987). G proteins: transducers of receptor-generated signals. Annual review of biochemistry, 56, 615–649. [Link]

  • Radioligand Binding Assays: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Safety Pharmacology Screening: Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews. Drug discovery, 11(12), 909–922. [Link]

Comparative

Evaluating the specificity of "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" as an AChE inhibitor

Evaluating the Specificity of Novel Compounds as Acetylcholinesterase Inhibitors: A Comparative Guide This guide provides a comprehensive framework for evaluating the specificity of novel chemical entities, using "Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating the Specificity of Novel Compounds as Acetylcholinesterase Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for evaluating the specificity of novel chemical entities, using "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" as a representative candidate, for the inhibition of acetylcholinesterase (AChE). In the absence of published data on this specific molecule, we will treat it as a novel compound and outline the essential experimental workflows required to characterize its inhibitory profile. For comparative purposes, we will benchmark its hypothetical performance against two clinically relevant drugs: Donepezil , a highly selective AChE inhibitor, and Rivastigmine , a dual inhibitor of both AChE and butyrylcholinesterase (BChE).

This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of new treatments for neurodegenerative disorders such as Alzheimer's disease. We will delve into the rationale behind experimental choices, provide detailed protocols for in vitro assays, and offer guidance on data interpretation, ensuring a robust and reliable evaluation of inhibitor specificity.

The Rationale for Cholinesterase Inhibitor Specificity

Acetylcholinesterase and butyrylcholinesterase are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). While structurally similar, their distribution and physiological roles differ significantly. AChE is primarily found in the synapses of cholinergic neurons and at the neuromuscular junction, where it plays a critical role in terminating synaptic transmission. BChE is more broadly distributed in the plasma, liver, and glial cells within the brain.

In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a decline in ACh levels, resulting in cognitive impairment. AChE inhibitors function by preventing the breakdown of ACh, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission. However, as the disease progresses, AChE activity tends to decrease while BChE activity increases, particularly in association with amyloid plaques and neurofibrillary tangles. This has led to the hypothesis that inhibiting BChE may offer therapeutic benefits in later stages of the disease.

The specificity of an inhibitor for AChE over BChE is a critical parameter in drug design. Highly selective AChE inhibitors, such as Donepezil, are thought to have a more targeted effect on synaptic ACh levels with potentially fewer peripheral side effects associated with BChE inhibition. Conversely, dual inhibitors like Rivastigmine may offer a broader mechanism of action that could be advantageous as the disease pathology evolves. Therefore, quantifying the selectivity of a novel compound is a foundational step in its preclinical characterization.

Experimental Workflow for Determining Inhibitor Specificity

The evaluation of a novel inhibitor's specificity is a multi-step process that involves determining its potency against both AChE and BChE. The ratio of these potencies provides a quantitative measure of selectivity.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_kinetics Kinetic Studies (Optional but Recommended) A Synthesize/Acquire Novel Compound (Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate) D Perform Dose-Response Inhibition Assay for AChE A->D E Perform Dose-Response Inhibition Assay for BChE A->E B Acquire Comparator Compounds (Donepezil, Rivastigmine) B->D B->E C Prepare Reagents for Ellman's Assay (AChE, BChE, ATCI, BTC, DTNB, Buffer) C->D C->E F Calculate % Inhibition vs. [Inhibitor] D->F I Perform Kinetic Assays (Varying [Substrate] and [Inhibitor]) D->I E->F E->I G Determine IC50 values for AChE and BChE (Non-linear Regression) F->G H Calculate Selectivity Index (SI) SI = IC50(BChE) / IC50(AChE) G->H L L H->L Characterize Specificity Profile J Generate Lineweaver-Burk or Michaelis-Menten Plots I->J K Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) and Ki J->K K->L

Caption: Experimental workflow for evaluating the specificity of a novel cholinesterase inhibitor.

Detailed Experimental Protocols

The cornerstone of determining inhibitor potency is the spectrophotometric method developed by Ellman et al.[1] This assay is robust, reproducible, and widely adopted in the field.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[2] The enzyme hydrolyzes a substrate, acetylthiocholine (ATCI) for AChE or butyrylthiocholine (BTCI) for BChE, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1] The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases.

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE AChE or BChE Product1 Thiocholine AChE->Product1 Product2 Acetate or Butyrate AChE->Product2 Substrate Acetylthiocholine (ATCI) or Butyrylthiocholine (BTCI) Substrate->AChE TNB 5-Thio-2-Nitrobenzoate (Yellow, Abs @ 412 nm) Product1->TNB + DTNB DTNB (Colorless) DTNB->TNB G Types of Reversible Inhibition cluster_legend E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P -> E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E ESI->ES Competitive Competitive: Inhibitor binds only to E (Red Path) Uncompetitive Uncompetitive: Inhibitor binds only to ES (Green Path) Noncompetitive Non-competitive/Mixed: Inhibitor can bind to both E and ES

Caption: Different mechanisms of reversible enzyme inhibition.

Conclusion

This guide has outlined a systematic and robust methodology for evaluating the specificity of a novel compound, "Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate," as a potential AChE inhibitor. By employing the Ellman's assay to determine IC50 values against both AChE and BChE, and subsequently calculating the Selectivity Index, researchers can quantitatively classify the compound's specificity profile. Benchmarking against established drugs like Donepezil and Rivastigmine provides essential context for these findings.

A successful evaluation hinges on meticulous experimental execution and rigorous data analysis. The protocols and frameworks presented herein are designed to ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical development and mechanistic studies. The resulting specificity profile is a critical piece of data that will guide the future trajectory of this and any other novel cholinesterase inhibitor candidate.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]

  • Scribd. AChE Assay SOP. [Link]

  • Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2000). Screening for acetylcholinesterase inhibitors from Amaryllidaceae using on-line enzyme-LC/MS. Journal of Natural Products, 63(6), 803–806. [Link]

  • Karadsheh, N., Kzam, N., & Abussaud, M. (2019). A Comparative Study on the Cholinesterase Inhibitory and Antioxidant Activities of the Essential Oils of Jordanian Salvia Species. Jordan Journal of Pharmaceutical Sciences, 12(1). [Link]

  • Fabiani, C., et al. (2021). Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations. ACS Omega, 6(45), 30485–30499. [Link]

  • Bain, A., et al. (2023). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 479(18), 1835–1847. [Link]

  • ResearchGate. Selectivity index (SI) calculated for hCA IX and XII over off-targets... [Link]

  • ResearchGate. Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

[1] Executive Summary: Operational Directives Immediate Action Required: Treat Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate as a bioactive pharmaceutical intermediate and a basic organic ester .[1] Primary Disposal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Operational Directives

Immediate Action Required: Treat Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate as a bioactive pharmaceutical intermediate and a basic organic ester .[1]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation: Do NOT mix with strong acids (exothermic reaction) or oxidizers (fire hazard).

  • Biohazard Status: While not infectious, treat as a high-potency compound due to its structural relationship to piperidine-based analgesics (e.g., prodine derivatives).[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity.[2] This is not a simple solvent; it is a bifunctional intermediate containing a tertiary amine and an ester group.

FeatureChemical PropertyDisposal Implication
Basicity Tertiary Amine (

)
Incompatible with Acids. Mixing with acidic waste streams will generate heat and potentially toxic vapors.[1]
Hydrolysis Methyl EsterIncompatible with Strong Bases. Exposure to high pH waste (e.g., NaOH solutions) will hydrolyze the ester, releasing methanol and the corresponding acid.[1]
Solubility Lipophilic / Organic SolubleDo not pour down drains. It will not degrade in standard water treatment and poses aquatic toxicity risks.[1]
Bioactivity Piperidine PharmacophoreDestruction required. Landfill is unacceptable.[1] The structure suggests potential opioid-like activity; complete thermal destruction is the only validation of safety.

Pre-Disposal Stabilization & Packaging

Before moving waste to the central accumulation area, stabilize the material at the bench.

A. Solid Waste (Powder/Crystals)
  • Double Bagging: Place the solid chemical in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Text: "Waste Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate - Solid."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

B. Liquid Waste (Mother Liquors/Solutions)

If the material is dissolved in a solvent (e.g., Methanol, DCM):

  • Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

  • pH Check: Ensure the solution pH is between 6 and 10.

    • Why? If the solution is highly acidic (from a reaction workup), carefully neutralize it with Sodium Bicarbonate before adding it to the organic waste container to prevent container pressurization.

  • Container: Use an HDPE or amber glass carboy with a vented cap.

Waste Stream Decision Matrix

Visualizing the decision process ensures no errors are made during segregation.

DisposalWorkflow Start Waste Generation: Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid PackSolid Double Bag -> HDPE Jar Label: 'Toxic Solid' Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo PackHalo Stream A: Halogenated Waste Carboy (Red Label) Halo->PackHalo PackNonHalo Stream B: Organic Waste Carboy (Green Label) NonHalo->PackNonHalo Incinerate FINAL DISPOSAL: High-Temp Incineration PackSolid->Incinerate PackHalo->Incinerate PackNonHalo->Incinerate

Caption: Decision logic for segregating piperidine ester waste based on physical state and solvent carrier.

Regulatory Compliance (RCRA/EPA)

As a researcher, you are the "Generator." You are responsible for characterizing the waste.[4]

RCRA Waste Codes

This specific molecule is not explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) by name in 40 CFR 261.33. However, it must be characterized based on its properties and the solvents used.

Waste CategoryEPA CodeApplicability
Ignitability D001 Apply this code if the chemical is dissolved in a flammable solvent (Flash point < 60°C).[1]
Toxicity D000 (General)Unless TCLP testing proves otherwise, treat as toxic.[1] If dissolved in Chloroform, use D022 .
Pharmaceutical Pharm Waste If your facility operates under the EPA "Subpart P" rule (40 CFR Part 266), this must be managed as "Non-Creditable Hazardous Waste Pharmaceutical."[1]

Self-Validating Compliance Step: Before sealing the container, ask: Does the label list every constituent (e.g., "95% Methanol, 5% Piperidine Ester")? Generic labels like "Organic Waste" are a violation of EPA regulations and a safety hazard for disposal crews.

Emergency Spill Response

If a spill occurs during transfer:

  • Evacuate & Ventilate: The amine functionality can cause respiratory irritation.

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop into a bag.

    • Liquid: Use a non-acidic absorbent (e.g., vermiculite or clay). Do not use citric acid-based neutralizers commonly found in spill kits, as the heat of neutralization may volatilize the solvent.

  • Decontamination: Wash the surface with a dilute soap solution (surfactant) to solubilize the lipophilic residue.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Executive Summary: Immediate Action Card Stop and Verify: Before opening the vial, confirm the identity and hazard profile. This compound is a functionalized piperidine intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Stop and Verify: Before opening the vial, confirm the identity and hazard profile. This compound is a functionalized piperidine intermediate. While currently classified as Acute Toxicity Category 4 (Oral) , its structural similarity to pharmacologically active piperidines mandates a "Potent Compound" (OEB 3) handling approach until definitive toxicology rules otherwise.

Critical Parameter Specification
Compound Name Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
CAS Number 1415564-49-6
Physical State Solid (Powder/Crystal)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Min. Containment Certified Chemical Fume Hood (Face velocity: 0.5 m/s)
Glove Protocol Double-gloving required. Inner: Nitrile (0.11mm) / Outer: Nitrile (0.11mm) or Butyl (for solutions).[1]

Compound Intelligence & Hazard Assessment

To handle a chemical safely, you must understand why it poses a risk.

Structural Analysis: The molecule features a piperidine core with a tertiary amine and an ester side chain.

  • The Amine Risk: Tertiary amines are often skin sensitizers and irritants (H315). They can readily penetrate the epidermis.

  • The Ester Risk: The methyl ester moiety is susceptible to hydrolysis. In vivo, this could release methanol and the corresponding acid, contributing to toxicity.

  • Pharmacological Potential: 4-substituted piperidines are a privileged scaffold in medicinal chemistry (e.g., analgesics, neuroleptics). Treat this compound as a bioactive agent.

GHS Classification (Self-Validating Check):

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4.[2] Implication: LD50 is likely between 300–2000 mg/kg. Ingestion of small amounts (dust contamination on hands) can be clinically significant.

  • Irritation: Eyes and Respiratory tract.[2][3] Implication: Dust control is the primary engineering requirement.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab wear."[4] Use this matrix to select gear based on your specific operation.

Protection Zone Standard Operation (Weighing < 1g)High-Risk Operation (Spill Cleanup / Synthesis > 10g)Technical Rationale
Respiratory N95/P2 Disposable Mask (if outside hood)Half-face Respirator with P100/OV CartridgesH335 (Resp.[1] Irritation): Fine powders aerosolize easily. Organic Vapor (OV) filters protect against amine vapors if heating.
Hand (Inner) Nitrile (0.11 mm)Nitrile (0.11 mm)Acts as a second skin. Change immediately if sweat accumulates.
Hand (Outer) Nitrile (0.11 mm)Butyl Rubber (0.3 mm)Breakthrough Time: Nitrile degrades rapidly with certain organic solvents (e.g., DCM) used to dissolve this ester. Butyl offers >4hr protection against esters/ketones.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesH319: Standard safety glasses do not seal against floating dust or splashes.
Body Lab Coat (Cotton/Poly), Long SleevesTyvek® Coveralls (Disposable)Prevents accumulation of dust on street clothes, reducing "take-home" exposure.[1]

Decision Logic: PPE Selection

Use the following logic flow to determine the necessary level of protection before starting work.

PPE_Selection_Logic Start START: Task Assessment FormCheck Is the compound in Solid or Liquid form? Start->FormCheck SolidPath Solid (Powder) FormCheck->SolidPath LiquidPath Liquid (Solution) FormCheck->LiquidPath QuantityCheck Quantity > 1 gram? SolidPath->QuantityCheck SolventCheck Solvent Type? LiquidPath->SolventCheck StandardPPE LEVEL 1: Standard Double Nitrile, Goggles, Fume Hood QuantityCheck->StandardPPE No EnhancedPPE LEVEL 2: Enhanced N95/P100 Mask, Tyvek Sleeves QuantityCheck->EnhancedPPE Yes (Dust Risk) SolventCheck->StandardPPE Water/Ethanol SolventPPE LEVEL 3: Solvent Specific Butyl Gloves (Outer), Face Shield SolventCheck->SolventPPE DCM/DMF/Strong Acids

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.[1]

Operational Handling Protocol

This protocol is designed to minimize exposure events (inhalation/dermal contact) and cross-contamination .

Phase 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or bar if the powder is fluffy/electrostatic. Static discharge can scatter potent dusts outside the balance draft shield.

  • Technique:

    • Place a disposable balance mat (absorbent side up) inside the hood.

    • Tare the weighing vessel before opening the chemical vial.

    • Open the vial only inside the hood.

    • Transfer using a disposable spatula. Do not reuse spatulas.

    • Recap the vial immediately after transfer. Wipe the exterior of the vial with a damp Kimwipe (solvent-appropriate) before returning to storage.[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: The ester group is stable in neutral solvents but hydrolyzes in strong acids/bases. Avoid protic solvents if long-term stability is required; prefer DMSO or DMF for stock solutions.[1]

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Temperature: If heating is required, ensure the system is closed (condenser/septum) to prevent vapor release of the amine or solvent.

Phase 3: Decontamination
  • The "Dirty to Clean" Rule:

    • Wipe down the balance and work area with 70% Ethanol or Isopropanol.

    • Place used wipes in a solid hazardous waste bag inside the hood.

    • Remove outer gloves and dispose of them in the hood waste container.

    • Wash hands with soap and water immediately after leaving the lab.

Emergency Response & Disposal

Accidental Spills (Solid):

  • Evacuate the immediate area if the spill is >5g and outside a hood.

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation).

  • Clean: Scoop up the material using a dustpan or card. Place in a hazardous waste jar.

  • Wash: Clean the surface with water and detergent.

Accidental Exposure:

  • Eye Contact: Flush immediately with water for 15 minutes.[2][3] Hold eyelids open. Seek medical attention (H319).

  • Skin Contact: Wash with soap and water.[2] Remove contaminated clothing.[3][4] If irritation persists (H315), seek medical aid.

  • Ingestion: Rinse mouth. Do not induce vomiting (risk of aspiration).[3] Call a Poison Center.

Disposal:

  • Waste Stream: Classify as "Organic Chemical Waste - Toxic." [1]

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.

  • Labeling: Clearly mark the waste container with the chemical name and "Acute Toxin."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperidine Derivatives. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. Retrieved October 26, 2023, from [Link]

  • United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
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Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
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